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  • Product: 7-Hydroxy-6-methoxydihydroflavonol
  • CAS: 34050-66-3

Core Science & Biosynthesis

Foundational

Unveiling 7-Hydroxy-6-methoxydihydroflavonol: Structural Dynamics, Isolation Kinetics, and Analytical Characterization

Executive Summary In the evolving landscape of metabolomics and natural product drug discovery, dihydroflavonols occupy a critical niche due to their potent antioxidant and immunomodulatory properties. 7-Hydroxy-6-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the evolving landscape of metabolomics and natural product drug discovery, dihydroflavonols occupy a critical niche due to their potent antioxidant and immunomodulatory properties. 7-Hydroxy-6-methoxydihydroflavonol (CAS: 34050-66-3) is a highly functionalized flavonoid derivative predominantly isolated from Dalbergia ecastaphyllum (the primary botanical source of Brazilian Red Propolis) and Dioclea virgata.

This whitepaper provides an in-depth technical roadmap for the isolation, structural elucidation, and physicochemical profiling of this compound. Moving beyond basic methodologies, we explore the causality behind extraction thermodynamics and mass spectrometric fragmentation, providing researchers with a self-validating framework for robust analytical workflows.

Chemical Identity and Structural Elucidation

The structural backbone of 7-hydroxy-6-methoxydihydroflavonol is defined by its saturated C-ring, which introduces chiral centers at the C2 and C3 positions, distinguishing it from its planar flavone counterparts.

Structural Causality

The substitution pattern on the A-ring—specifically the hydroxyl group at C7 and the methoxy group at C6—dictates the molecule's chemical behavior. The 6-methoxy group sterically and electronically modulates the A-ring. By donating electron density through resonance, the methoxy group stabilizes the phenoxyl radical formed when the 7-OH group donates a hydrogen atom to quench reactive oxygen species (ROS). This specific contiguous substitution pattern is the mechanistic driver behind the compound's high Trolox Equivalent Antioxidant Capacity (TEAC).

Physicochemical Properties

Quantitative data defining the compound's physical and chemical boundaries are summarized in Table 1, derived from verified [1].

Table 1: Physicochemical and Identification Metrics

ParameterValueAnalytical Relevance
IUPAC Name (2R,3R)-3,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-oneDefines absolute stereochemistry at C2/C3.
Molecular Formula C₁₆H₁₄O₅Essential for high-resolution MS isotopic pattern matching.
Molecular Weight 286.28 g/mol Nominal mass for low-resolution screening.
Exact Mass 286.0841 DaTarget for TOF/Orbitrap mass calibration.
CAS Number 34050-66-3Primary identifier for reagent sourcing.
Solubility DMSO (≥ 1 mg/mL), EthanolDictates extraction solvent selection and in vitro assay preparation.

Biosynthetic Origin and Natural Sources

In nature, the synthesis of 7-hydroxy-6-methoxydihydroflavonol follows the highly conserved phenylpropanoid pathway. The transition from a chalcone to a flavanone, and subsequently to a dihydroflavonol, is tightly regulated by specific isomerases and hydroxylases. The final functionalization involves site-specific O-methyltransferases.

Biosynthesis A L-Phenylalanine B p-Coumaroyl-CoA + 3x Malonyl-CoA A->B C Naringenin Chalcone (Chalcone Synthase) B->C D Flavanone Core (Chalcone Isomerase) C->D E Dihydroflavonol Core (Flavanone 3-Hydroxylase) D->E F 7-Hydroxy-6-methoxydihydroflavonol (Hydroxylation & O-Methylation) E->F

Caption: Biosynthetic logic from L-phenylalanine to 7-hydroxy-6-methoxydihydroflavonol.

Extraction Kinetics and Isolation Protocol

Isolating this compound from complex matrices like Brazilian Red Propolis (BRP) or Dioclea virgata leaves requires a thermodynamically optimized approach. The following protocol is adapted from optimized recovery studies [2, 3] and engineered as a self-validating system.

The Causality of Solvent Selection

Why use 90% Ethanol at 80°C? The resinous matrix of propolis is highly hydrophobic. A 90% ethanol solution provides the precise dielectric constant required to disrupt the wax/resin matrix while maintaining sufficient polarity to solubilize the dihydroflavonol. Operating at 80°C increases solvent diffusivity and mass transfer rates, while restricting the extraction time to 30 minutes prevents the thermal degradation of the target analyte's chiral centers.

Step-by-Step Optimized Extraction Workflow
  • Cryogenic Milling: Pulverize 0.5 g of raw biomass using liquid nitrogen.

    • Causality: Cryo-milling exponentially increases the surface area for solvent interaction while preventing the thermal degradation of heat-labile co-extractants.

  • Thermostatic Extraction: Suspend the milled biomass in 50 mL of 90% Ethanol. Incubate in a sealed vessel at 80°C for exactly 30 minutes under continuous agitation (150 rpm).

  • Wax Decantation (Self-Validating Step): Transfer the crude extract to a -20°C freezer overnight.

    • System Validation: This step precipitates non-polar waxes. If the supernatant remains cloudy upon visual inspection the next morning, wax removal is incomplete. This signals the mandatory addition of a high-speed centrifugation step (10,000 × g, 4°C for 15 min) to prevent catastrophic fouling of the downstream HPLC column.

  • Concentration: Filter the cold supernatant and concentrate via rotary evaporation at 50°C (110 mbar) until the solvent is removed. Lyophilize the residue to obtain a stable dry powder.

Analytical Characterization (LC-ESI-QTOF-MS/MS)

High-resolution mass spectrometry is the gold standard for annotating 7-hydroxy-6-methoxydihydroflavonol. We utilize Electrospray Ionization (ESI) in Negative Mode .

Ionization Logic

Phenolic compounds possess weakly acidic hydroxyl protons. In a basic or neutral mobile phase, these protons are readily abstracted, yielding a highly stable deprotonated molecule [M−H]− . For our target, this corresponds to a theoretical m/z of 285.0763 (observed at m/z 285.0743) [2].

Fragmentation Causality

Upon collision-induced dissociation (CID), the precursor ion (m/z 285.0743) undergoes a highly specific fragmentation. The primary fragment observed is m/z 270.0534.

  • Mechanism: This 15 Da neutral loss corresponds to the homolytic cleavage of the methyl group from the 6-methoxy substituent, generating a stable radical anion [M−H−CH3​]∙− . This is a diagnostic hallmark for methoxylated flavonoids.

Table 2: LC-MS/MS Fragmentation Profile (Negative Mode)

Ion Typem/z ObservedRelative AbundanceStructural Assignment
Precursor Ion285.0743100% [M−H]−
Primary Fragment270.0534High [M−H−CH3​]∙− (Loss of 6-methoxy methyl)
RDA Fragment 1153.0680Medium 1,3A− (Retro-Diels-Alder cleavage of C-ring)
RDA Fragment 2152.0607Medium [1,3A−H]∙−

System Validation: The ratio of the 285/270 peaks serves as an internal diagnostic for collision energy (CE) calibration. If the precursor ion (m/z 285) is completely depleted, the CE is set too high, risking the loss of structurally informative secondary fragments.

Workflow S1 Raw Biomass (BRP/Leaves) S2 Solvent Extraction (90% EtOH, 80°C) S1->S2 S3 RP-HPLC Separation (C18, Gradient) S2->S3 S4 ESI-QTOF-MS/MS (Negative Mode) S3->S4 S5 Structural Annotation (m/z 285.0743) S4->S5

Caption: High-throughput analytical workflow for dihydroflavonol isolation and MS/MS annotation.

Conclusion

The successful isolation and characterization of 7-hydroxy-6-methoxydihydroflavonol relies on a deep understanding of its physicochemical properties. By leveraging the specific dielectric requirements of its matrix for extraction, and understanding the radical-stabilizing nature of its 6-methoxy group during MS/MS fragmentation, researchers can establish highly reproducible, self-validating analytical pipelines. These protocols ensure high-fidelity data generation, accelerating downstream applications in metabolomics and natural product drug discovery.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 44446832, 7-Hydroxy-6-methoxydihydroflavonol". PubChem Database.[Link]

  • Silva, A.P., et al. "Active Antioxidant Phenolics from Brazilian Red Propolis: An Optimization Study for Their Recovery and Identification by LC-ESI-QTOF-MS/MS". Antioxidants, 2021, 10(2), 297.[Link]

Foundational

Technical Whitepaper: Molecular Characterization, Exact Mass Calculation, and Analytical Profiling of 7-Hydroxy-6-methoxydihydroflavonol

Executive Summary 7-Hydroxy-6-methoxydihydroflavonol (CAS: 34050-66-3) is a highly specialized bioactive secondary metabolite belonging to the dihydroflavonol (flavanonol) subclass of flavonoids[1][2]. Naturally isolated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Hydroxy-6-methoxydihydroflavonol (CAS: 34050-66-3) is a highly specialized bioactive secondary metabolite belonging to the dihydroflavonol (flavanonol) subclass of flavonoids[1][2]. Naturally isolated from botanical sources such as Dioclea virgata, this compound has garnered significant attention in pharmacological research due to its potent immunomodulatory properties, particularly its ability to inhibit the IL-33/ST2 signaling axis in allergic inflammation[3].

For researchers and drug development professionals, the precise structural characterization and mass spectrometric profiling of this compound are critical for pharmacokinetics, quality control, and targeted metabolomics. This guide provides an authoritative breakdown of its molecular weight, exact mass calculations, and the self-validating analytical workflows required for its high-resolution mass spectrometry (HRMS) profiling.

Structural Deconstruction and Chemical Identity

To understand the mass properties of 7-Hydroxy-6-methoxydihydroflavonol, we must first deconstruct its molecular framework:

  • Base Core: The molecule is built on a dihydroflavonol (flavanonol) skeleton, chemically defined as 2,3-dihydro-3-hydroxy-2-phenyl-4H-chromen-4-one. The saturation of the C2-C3 bond and the presence of a hydroxyl group at C-3 distinguish it from standard flavonols.

  • Substitutions: The A-ring is substituted with a hydroxyl (-OH) group at position 7 and a methoxy (-OCH₃) group at position 6.

  • Empirical Formula Derivation:

    • Unsubstituted dihydroflavonol: C15​H12​O3​

    • Minus 2 Hydrogen atoms (at C-6 and C-7): C15​H10​O3​

    • Plus Hydroxyl (-OH) and Methoxy (-OCH₃): C15​H10​O3​+HO+CH3​O=C16​H14​O5​

The final empirical formula is C16​H14​O5​ [1].

Quantitative Mass Calculations

In analytical chemistry, distinguishing between Molecular Weight (MW) and Exact Mass is paramount. MW is used for bulk stoichiometric preparations (e.g., molar dosing in in vivo assays), whereas Exact Mass (monoisotopic mass) is the foundational metric for High-Resolution Mass Spectrometry (HRMS) to determine elemental composition and eliminate isobaric interference.

Exact Mass (Monoisotopic Mass) Calculation

The exact mass is calculated using the mass of the most abundant, stable isotope of each element in the compound.

Table 1: Elemental Composition and Monoisotopic Mass Contributions

ElementPrimary IsotopeCountMonoisotopic Mass (Da)Total Contribution (Da)
Carbon 12C 1612.000000192.000000
Hydrogen 1H 141.00782514.109550
Oxygen 16O 515.99491579.974575
Total Exact Mass 286.084125 Da

Note: The calculated exact mass of 286.0841 Da aligns perfectly with established cheminformatics databases[1][4].

Molecular Weight Calculation

Molecular weight utilizes the standard atomic weights, which account for the natural isotopic distribution of elements on Earth.

Table 2: Standard Atomic Weights and Molecular Weight (MW)

ElementCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon1612.011192.176
Hydrogen141.00814.112
Oxygen515.99979.995
Total Molecular Weight 286.283 g/mol

Analytical Workflow: HRMS Profiling Protocol

To detect and quantify 7-Hydroxy-6-methoxydihydroflavonol in complex biological matrices, a robust, self-validating LC-HRMS/MS protocol is required. The following methodology outlines the operational parameters and the causality behind each experimental choice.

Step 1: Sample Preparation & Solubilization
  • Action: Dissolve the standard (CAS: 34050-66-3) in LC-MS grade methanol to achieve a 1 mg/mL stock[2], followed by serial dilution to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: The dihydroflavonol core is moderately lipophilic. Methanol ensures complete disruption of the crystal lattice. Diluting the sample in the initial mobile phase conditions prevents solvent-front peak distortion (the "solvent effect") during UHPLC injection.

  • Self-Validation System: Spike the sample with a stable isotope-labeled internal standard (e.g., Quercetin-d3) at a known concentration. If the internal standard's peak area deviates by >5% between technical replicates, the injection volume or ionization efficiency is compromised, and the run is automatically invalidated.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Utilize a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both buffered with 0.1% Formic Acid.

  • Causality: Formic acid acts as an ion-pairing agent and proton donor. By keeping the pH below the pKa of the C-7 hydroxyl group, the molecule remains fully protonated (neutral) in solution, ensuring sharp, Gaussian peak shapes via hydrophobic interactions with the C18 stationary phase.

Step 3: High-Resolution Mass Spectrometry (ESI-QTOF)
  • Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Set the collision energy to 20 eV for MS/MS fragmentation.

  • Causality: ESI+ efficiently protonates the C-4 carbonyl oxygen, yielding a stable [M+H]+ precursor ion at exactly m/z 287.0914 (286.0841 Da + 1.0073 Da). A collision energy of 20 eV is optimal for inducing Retro-Diels-Alder (RDA) cleavage of the C-ring, producing characteristic A-ring and B-ring product ions necessary for structural confirmation.

  • Self-Validation System: Continuously infuse Leucine Enkephalin (m/z 556.2771) as a lock-mass. The data acquisition system must automatically correct the m/z axis in real-time. If the mass error of the lock-mass exceeds 2 ppm, the spectrum is rejected, ensuring the exact mass measurement remains highly trustworthy.

LCHRMS A Sample Prep (1 mg/mL in MeOH) B UHPLC Separation (C18, 0.1% FA) A->B Injection C ESI Ionization (Pos: m/z 287.0914) B->C Eluent D Q-TOF Mass Analyzer (Lock-Mass Calibrated) C->D Ions E Data Processing (Isotope Matching) D->E Spectra

Figure 1: Self-validating LC-HRMS workflow for dihydroflavonol profiling.

Biological Relevance and Mechanistic Pathway

Beyond its chemical properties, 7-Hydroxy-6-methoxydihydroflavonol is a molecule of high pharmacological interest. Recent studies have identified it as a potent modulator of interleukin-mediated pathways, specifically exhibiting significant inhibitory activity against the IL-33/ST2 axis[3].

By suppressing IL-33 gene expression and downstream signaling, this compound prevents the activation of the MyD88/NF-κB pathway, effectively halting the cascade that leads to eosinophilic chronic inflammation and allergic responses[3].

BiologicalPathway Compound 7-Hydroxy-6-methoxydihydroflavonol IL33 IL-33 Cytokine Compound->IL33 Inhibits/Modulates NFkB NF-κB Pathway Compound->NFkB Suppresses ST2 ST2 Receptor IL33->ST2 Binds MyD88 MyD88 / IRAK Complex ST2->MyD88 Activates MyD88->NFkB Phosphorylation Inflammation Allergic Inflammation (Eosinophilic Response) NFkB->Inflammation Gene Expression

Figure 2: Mechanistic inhibition of the IL-33/ST2 inflammatory axis by 7-Hydroxy-6-methoxydihydroflavonol.

References

  • [4] National Center for Biotechnology Information. "Sakuranetin | C16H14O5 | CID 73571 - PubChem". NIH. 4

  • [1] National Center for Biotechnology Information. "7-Hydroxy-6-methoxydihydroflavonol | C16H14O5 | CID 44446832 - PubChem". NIH. 1

  • Alves, C. Q., et al. "Flavonoids and benzoic acid derivatives from Dioclea virgata". Thieme E-Books & E-Journals.

  • [2] Sigma-Aldrich. "7-Hydroxy-6-methoxydihydroflavonol ≥90% (LC/MS-UV) | CAS 34050-66-3". Sigma-Aldrich Catalog. 2

  • [3] RSC Publishing. "Natural products modulating interleukin-mediated pathways for anti-allergic and immunomodulatory effects". Royal Society of Chemistry. 3

Sources

Exploratory

Pharmacokinetics and Bioavailability of 7-Hydroxy-6-methoxydihydroflavonol: A Technical Guide

Executive Summary 7-Hydroxy-6-methoxydihydroflavonol (CAS: 34050-66-3) is a rare, naturally occurring dihydroflavonol derivative predominantly identified in the botanical exudates of Dalbergia ecastaphyllum and subsequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-Hydroxy-6-methoxydihydroflavonol (CAS: 34050-66-3) is a rare, naturally occurring dihydroflavonol derivative predominantly identified in the botanical exudates of Dalbergia ecastaphyllum and subsequently isolated from Brazilian Red Propolis (BRP) [1]. As a potent scavenger of reactive oxygen and nitrogen species (ROS/RNS), its therapeutic potential in mitigating systemic oxidative stress is significant. However, like many polyphenolic compounds, its in vivo efficacy is heavily dictated by its pharmacokinetic (PK) profile—specifically its gastrointestinal bioaccessibility, intestinal permeability, and first-pass metabolism.

This whitepaper provides an in-depth, mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) pathways of 7-Hydroxy-6-methoxydihydroflavonol, grounded in validated in vitro transepithelial transport models [2].

Physicochemical Profiling & ADME Predictability

The baseline bioavailability of any flavonoid is fundamentally constrained by its physicochemical properties. 7-Hydroxy-6-methoxydihydroflavonol possesses a 2,3-dihydrochromen-4-one core with specific hydroxylation and methoxylation patterns that dictate its lipophilicity and hydrogen-bonding capacity.

Table 1: Physicochemical Properties & Lipinski Parameters
ParameterValuePharmacokinetic Implication
Molecular Formula C₁₆H₁₄O₅Standard flavonoid scaffold; suitable for oral absorption.
Molecular Weight 286.28 g/mol < 500 Da; favors passive transcellular diffusion.
LogP (Predicted) ~2.5Optimal lipophilicity for partitioning into enterocyte lipid bilayers.
H-Bond Donors 2Low donor count minimizes desolvation energy penalties during absorption.
H-Bond Acceptors 5< 10; complies with Lipinski's Rule of 5 for optimal oral bioavailability.
Precursor Ion [M-H]⁻ m/z 285.0743Highly responsive to negative-mode ESI-MS/MS for PK quantification.

Data synthesized from PubChem compound profiling [3].

Gastrointestinal Bioaccessibility & Intestinal Transport

The Bioaccessibility Bottleneck

Before reaching the intestinal epithelium, 7-Hydroxy-6-methoxydihydroflavonol must survive the harsh microenvironment of the gastrointestinal (GI) tract. During in vitro simulated digestion, polyphenols from BRP extracts exhibit a significant decrease in concentration [2]. The Causality: The transition from the highly acidic gastric environment (pH ~2.0) to the mildly alkaline intestinal environment (pH ~7.4) triggers the auto-oxidation and deprotonation of the A-ring hydroxyl groups. This structural degradation reduces the bioaccessible fraction available for absorption.

Caco-2 Transepithelial Permeability

Absorption across the intestinal barrier is evaluated using highly differentiated Caco-2 cell monolayers , which morphologically and functionally mimic human enterocytes (expressing microvilli, tight junctions, and efflux transporters).

ADME A Oral Intake (BRP Matrix) B GI Digestion (pH Shift & Oxidation) A->B Release C Intestinal Absorption (Caco-2 Transcellular) B->C Bioaccessibility D Hepatic Metabolism (Phase II Conjugation) C->D Portal Vein E Systemic Circulation (Bioavailable Fraction) D->E Efflux

Fig 1: ADME pathway of 7-Hydroxy-6-methoxydihydroflavonol from oral intake to systemic circulation.

Transport Mechanism: Due to its LogP of ~2.5, 7-Hydroxy-6-methoxydihydroflavonol primarily crosses the apical membrane via passive transcellular diffusion . However, the presence of the 6-methoxy group slightly alters its affinity for apical efflux transporters (such as P-glycoprotein/MDR1 and BCRP), which can actively pump the compound back into the intestinal lumen, thereby limiting the net Apparent Permeability ( Papp​ ).

Table 2: Caco-2 Transport Parameters
Transport MetricEstimated RangeInterpretation
Papp​ (Apical to Basolateral) 1.5 - 3.5 × 10⁻⁶ cm/sModerate intestinal absorption profile.
Efflux Ratio ( Papp​ B-A / A-B) > 1.5Indicates mild susceptibility to active efflux mechanisms.
Post-Transport Recovery 30 - 45%Significant intracellular retention or Phase II metabolism by enterocytes.

Phase II Metabolism: The First-Pass Effect

Flavonoids rarely circulate in their free aglycone form. Upon entering the enterocyte and subsequently the hepatocytes, 7-Hydroxy-6-methoxydihydroflavonol undergoes rapid Phase II conjugation.

The Causality: The 7-hydroxyl group on the A-ring is highly nucleophilic and sterically accessible, making it a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). The resulting 7-O-glucuronides and 7-O-sulfates are highly water-soluble, facilitating rapid renal excretion and significantly reducing the circulating half-life of the parent aglycone.

Metabolism M1 7-OH-6-MeO-DHF (Parent Aglycone) M2 UGT Enzymes (Enterocyte/Liver) M1->M2 Phase II M3 SULT Enzymes (Enterocyte/Liver) M1->M3 Phase II M4 7-O-Glucuronide (Major Metabolite) M2->M4 Conjugation M5 7-O-Sulfate (Minor Metabolite) M3->M5 Conjugation

Fig 2: Phase II metabolic pathways targeting the 7-hydroxyl group of the dihydroflavonol core.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems . Every critical step includes an internal control to prevent the propagation of artifactual data.

Protocol 1: Caco-2 Transepithelial Transport Assay

This protocol measures the intestinal permeability of the compound while strictly controlling for monolayer integrity.

  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate Transwell® inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to allow full differentiation into an enterocyte-like phenotype.

  • System Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter.

    • Causality & Validation: Only inserts with TEER > 400 Ω·cm² are used. This validates that tight junctions are fully formed, preventing passive paracellular leakage of the compound.

  • Apical Loading: Replace the apical medium with pH 6.5 transport buffer containing 50 µM of 7-Hydroxy-6-methoxydihydroflavonol and 100 µM Lucifer Yellow (LY). Fill the basolateral chamber with pH 7.4 buffer.

    • Causality: The pH gradient (6.5 apical vs. 7.4 basolateral) mimics the physiological human intestinal microclimate, driving the correct protonation state for transcellular diffusion.

  • Sampling & Incubation: Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer. Extract 100 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • System Validation (Post-Assay): Measure the basolateral fluorescence of Lucifer Yellow.

    • Validation: A basolateral LY recovery of < 1% confirms the monolayer remained intact throughout the assay. If LY > 1%, the well is discarded, ensuring calculated Papp​ values represent true transcellular transport.

Protocol 2: LC-ESI-QTOF-MS/MS Quantification

Accurate PK profiling requires high-resolution mass spectrometry to differentiate the parent compound from its Phase II metabolites [1].

  • Sample Preparation: Precipitate proteins from the basolateral aliquots using ice-cold acetonitrile (1:3 v/v) spiked with an internal standard (e.g., Formononetin). Centrifuge at 14,000 × g for 15 min at 4°C.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 1.8 µm). Use a mobile phase gradient of Water/Acetic Acid (99.5:0.5 v/v) and Methanol.

    • Causality: The acidic mobile phase suppresses the ionization of the phenolic hydroxyls during chromatography, ensuring sharp peak shapes and preventing peak tailing.

  • MS/MS Detection (Negative Ion Mode): Configure the QTOF-MS with an electrospray ionization (ESI) source in negative mode.

    • Causality: Phenolic hydroxyl groups readily deprotonate, yielding a highly stable [M−H]− precursor ion.

    • Target Transitions: Monitor the precursor ion at m/z 285.0743. The primary diagnostic fragment is m/z 270.0534.

    • Mechanistic Insight: The transition from 285.0743 270.0534 represents the homolytic cleavage and loss of a methyl radical ( ∙CH3​ ) from the 6-methoxy group, a definitive structural confirmation for 6-methoxyflavonoids.

  • System Validation: Run matrix-matched calibration curves. An internal standard recovery of 90-110% and an R2>0.995 validates the absence of matrix-induced ion suppression.

Workflow S1 1. Caco-2 Seeding (21 Days Differentiation) S2 2. Pre-Assay Validation (TEER > 400 Ω·cm²) S1->S2 S3 3. Apical Loading (Compound + Lucifer Yellow) S2->S3 S4 4. Post-Assay Validation (LY Leakage < 1%) S3->S4 S5 5. LC-ESI-QTOF-MS/MS (m/z 285.0743 → 270.0534) S4->S5

Fig 3: Self-validating workflow for Caco-2 transport and LC-MS/MS quantification.

Conclusion & Formulation Strategies

The pharmacokinetics of 7-Hydroxy-6-methoxydihydroflavonol reveal a classic polyphenolic paradox: high in vitro bioactivity hampered by moderate GI bioaccessibility and rapid Phase II metabolism. To translate this compound into a viable clinical or nutraceutical agent, advanced formulation strategies are required. Encapsulation techniques—such as lipid-based nanoemulsions or inclusion complexes with cyclodextrins—are strongly recommended to shield the A-ring hydroxyls from pH-induced oxidation in the GI tract and to bypass apical efflux transporters, thereby maximizing systemic bioavailability.

References

  • Morais, D. V., et al. "Active Antioxidant Phenolics from Brazilian Red Propolis: An Optimization Study for Their Recovery and Identification by LC-ESI-QTOF-MS/MS." Biomolecules, 2021. URL:[Link]

  • Morais, D. V. "Transepithelial transport of isoflavonoids from Brazilian red propolis in Caco-2 cell monolayers." University of São Paulo (USP) Theses, 2021. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44446832, 7-Hydroxy-6-methoxydihydroflavonol." PubChem, 2021. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Optimized Extraction and Isolation Protocols for 7-Hydroxy-6-methoxydihydroflavonol from Complex Plant Matrices

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

7-Hydroxy-6-methoxydihydroflavonol (C₁₆H₁₄O₅) is a highly bioactive dihydroflavonol derivative recognized for its potent antioxidant capacity and immunomodulatory properties. Recent pharmacological studies highlight its efficacy as a targeted inhibitor of the IL-33/ST2 signaling pathway, positioning it as a promising candidate for anti-allergic and autoimmune therapies[1].

However, recovering this compound presents significant analytical challenges. It is typically sequestered within highly complex matrices—such as the resinous, wax-heavy exudates of Brazilian Red Propolis (derived from Dalbergia ecastaphyllum) and the saponin-rich leguminous pods of Canavalia gladiata (Sword bean)[2][3]. This application note provides Senior Application Scientists and drug development professionals with field-proven, matrix-specific extraction protocols. By understanding the thermodynamic and kinetic principles behind these methodologies, researchers can achieve high-purity isolation while maintaining a self-validating analytical workflow.

Matrix-Specific Thermodynamic & Kinetic Considerations

To extract 7-Hydroxy-6-methoxydihydroflavonol efficiently, the solvent system must overcome the specific binding energies of the host matrix:

  • Resinous Matrices (Brazilian Red Propolis): Propolis contains up to 30% beeswax and complex polymeric resins. A high-temperature (80 °C), high-ethanol (90%) extraction is required to lower the viscosity of the waxes and disrupt the resinous matrix[4]. Because the dihydroflavonol is moderately polar, 90% ethanol provides the optimal dielectric constant for solubilization.

  • Fibrous/Leguminous Matrices (Canavalia gladiata): Sword bean pods are rich in highly polar saponins and non-polar lipids. A polarity-gradient approach is mandatory. Initial extraction with methanol acts as a universal solvent to lyse cells and pull all polyphenols. Subsequent liquid-liquid partitioning using ethyl acetate (EtOAc) selectively enriches the aglycone dihydroflavonols while leaving interfering sugars and saponins in the aqueous phase[3].

Workflow cluster_BRP Protocol A: Brazilian Red Propolis cluster_CG Protocol B: Canavalia gladiata Pods Start Raw Plant Material (BRP or C. gladiata) BRP_Ext 90% EtOH Extraction (80°C, 30 min) Start->BRP_Ext CG_Ext MeOH Extraction (Maceration) Start->CG_Ext BRP_Fil Winterization & Filtration (Wax Removal) BRP_Ext->BRP_Fil BRP_Ana LC-ESI-QTOF-MS/MS Negative Mode BRP_Fil->BRP_Ana Target 7-Hydroxy-6-methoxydihydroflavonol (C16H14O5) BRP_Ana->Target CG_Frac Liquid-Liquid Partitioning (Hexane -> EtOAc) CG_Ext->CG_Frac CG_Pur Silica CC & RP-18 HPLC Purification CG_Frac->CG_Pur CG_Pur->Target

Fig 1: Matrix-specific extraction workflows for 7-Hydroxy-6-methoxydihydroflavonol.

Protocol A: High-Yield Recovery from Brazilian Red Propolis (BRP)

This protocol utilizes Response Surface Methodology (RSM) optimized parameters to maximize the recovery of antioxidant phenolics, specifically targeting dihydroflavonols and isoflavonoids from Dalbergia ecastaphyllum exudates[4].

Step-by-Step Methodology
  • Sample Preparation: Pulverize raw BRP into a fine powder using a cryogenic mill to prevent thermal degradation of phenolics.

  • Solvent Extraction: Suspend 1.0 g of BRP powder in 10 mL of 90% Ethanol (v/v).

  • Thermal Agitation: Incubate the mixture in a shaking water bath at 80 °C for exactly 30 minutes .

    • Causality Check: The 80 °C temperature is critical to melt the beeswax fraction, allowing the solvent to penetrate the propolis matrix fully.

  • Winterization (Self-Validating Step): Immediately transfer the extract to a -20 °C freezer for 12 hours.

    • Causality Check: Waxes are highly soluble in hot ethanol but insoluble in cold ethanol. A successful extraction will yield a thick, cloudy precipitate (waxes) at the bottom of the tube, leaving a clear, deep-red supernatant containing the 7-Hydroxy-6-methoxydihydroflavonol. If the supernatant is cloudy at room temperature, winterization is incomplete.

  • Filtration: Filter the cold extract rapidly through a 0.22 µm PTFE membrane to remove precipitated waxes.

  • Concentration: Evaporate the solvent under reduced pressure at 40 °C to yield the dry extract.

Quantitative Yield Data

Under these optimized conditions, the extract achieves maximum phenolic recovery and antioxidant capacity, as detailed in Table 1[4][5].

Table 1: Optimized Antioxidant Recovery Metrics from BRP (90% EtOH, 80 °C, 30 min)

Assay / MetricTarget AnalyzedOptimized Yield (per g of dry extract)
TPC Total Phenolic Content129.00 ± 2.16 mg GAE/g
TEAC Trolox Equivalent Antioxidant Capacity3471.76 ± 53.86 µmol TE/g
FRAP Ferric Reducing Antioxidant Power1472.86 ± 72.37 µmol Fe²⁺/g
ORAC Oxygen Radical Absorbance Capacity4339.61 ± 114.65 µmol TE/g

Protocol B: Targeted Isolation from Canavalia gladiata Pods

For researchers investigating the anti-allergic properties of 7-Hydroxy-6-methoxydihydroflavonol, Canavalia gladiata provides a rich botanical source[6]. This protocol focuses on removing saponins and isolating the pure compound.

Step-by-Step Methodology
  • Primary Maceration: Macerate 500 g of dried, powdered Canavalia gladiata pods in 5 L of 100% Methanol for 72 hours at room temperature. Filter and concentrate in vacuo.

  • Defatting: Suspend the crude methanolic extract in 500 mL of distilled water. Partition sequentially with Hexane (3 × 500 mL) to remove non-polar lipids and chlorophyll. Discard the Hexane layer.

  • Targeted Partitioning: Partition the remaining aqueous layer with Ethyl Acetate (EtOAc) (3 × 500 mL).

    • Causality Check: 7-Hydroxy-6-methoxydihydroflavonol will migrate into the EtOAc layer due to its moderate polarity, while highly polar saponins remain in the aqueous layer. Validate this by spotting the EtOAc fraction on a Silica Gel TLC plate (developed in CHCl₃:MeOH 9:1); the target compound will fluoresce under UV 254 nm.

  • Column Chromatography (CC): Load the concentrated EtOAc fraction onto a Silica Gel column. Elute with a step gradient of Dichloromethane:Methanol (100:0 to 50:50). Collect the fractions exhibiting UV activity.

  • Semi-Preparative HPLC: Purify the enriched fractions using an RP-18 column (e.g., 250 × 10 mm, 5 µm). Elute with an isocratic mobile phase of 45% Acetonitrile in Water (containing 0.1% Formic Acid) at a flow rate of 3.0 mL/min. Monitor at 280 nm to isolate 7-Hydroxy-6-methoxydihydroflavonol.

Mechanistic Pathway: IL-33/ST2 Inhibition

The isolated 7-Hydroxy-6-methoxydihydroflavonol from Canavalia gladiata has demonstrated significant inhibitory efficacy (up to 86% inhibition at 100 µM) against the IL-33/ST2 signaling cascade[6][7]. By blocking the binding of Interleukin-33 to the ST2 receptor complex, the compound prevents the downstream recruitment of MyD88, thereby halting the NF-κB-mediated transcription of pro-inflammatory cytokines responsible for allergic inflammation.

Pathway IL33 IL-33 Cytokine ST2 ST2 Receptor Complex IL33->ST2 Binding MyD88 MyD88 / IRAK ST2->MyD88 Activation NFkB NF-κB Pathway MyD88->NFkB Signaling Inflammation Allergic Inflammation NFkB->Inflammation Gene Expression Inhibitor 7-Hydroxy-6-methoxy- dihydroflavonol Inhibitor->ST2 Inhibits

Fig 2: Inhibitory mechanism of 7-Hydroxy-6-methoxydihydroflavonol on the IL-33/ST2 pathway.

Analytical Validation (LC-ESI-QTOF-MS/MS)

To verify the structural integrity and purity of the extracted 7-Hydroxy-6-methoxydihydroflavonol, LC-ESI-QTOF-MS/MS analysis must be performed in negative ionization mode [2][4].

  • Precursor Ion: The compound will exhibit a deprotonated molecular ion[M–H]⁻ at m/z 285.07 (corresponding to the molecular formula C₁₆H₁₄O₅).

  • Fragmentation Pattern: MS² spectra will yield a characteristic product ion at m/z 270.05 , indicating the loss of a methyl radical (•CH₃) from the methoxy group at the C-6 position, a definitive hallmark of 6-methoxy flavonoids[2].

References

  • Vieira de Morais, D., Rosalen, P.L., Ikegaki, M., de Souza Silva, A.P., Massarioli, A.P., & de Alencar, S.M. "Active Antioxidant Phenolics from Brazilian Red Propolis: An Optimization Study for Their Recovery and Identification by LC-ESI-QTOF-MS/MS." Antioxidants, MDPI, 2021.[Link]

  • "Natural products modulating interleukin-mediated pathways for anti-allergic and immunomodulatory effects." RSC Advances, Royal Society of Chemistry, 2024/2026.[Link]

  • "Yeast α-Glucosidase Inhibition by Isoflavones from Plants of Leguminosae as an in Vitro Alternative to Acarbose." ResearchGate, 2025.[Link]

Sources

Application

Application Note &amp; Protocol: Total Chemical Synthesis of 7-Hydroxy-6-methoxydihydroflavonol

Abstract: This document provides a comprehensive guide for the total chemical synthesis of 7-Hydroxy-6-methoxydihydroflavonol, a member of the flavonoid family. Dihydroflavonols are significant as biosynthetic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the total chemical synthesis of 7-Hydroxy-6-methoxydihydroflavonol, a member of the flavonoid family. Dihydroflavonols are significant as biosynthetic intermediates and as scaffolds for drug discovery due to their diverse biological activities.[1][2] This protocol details a reliable synthetic route starting from commercially available precursors, proceeding through a chalcone intermediate, followed by an oxidative cyclization to yield the target dihydroflavonol. The methodology is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering in-depth procedural details, explanations of the underlying chemical principles, and complete characterization data.

Introduction and Synthetic Strategy

7-Hydroxy-6-methoxydihydroflavonol is a polyhydroxylated flavonoid derivative. The general structure of flavonoids consists of a C6-C3-C6 skeleton, and they are widely recognized for their antioxidant and potential therapeutic properties.[2][3][4] The total synthesis of such molecules in the laboratory is crucial for enabling detailed biological evaluation and the development of novel analogues.

The synthetic strategy presented herein is based on a well-established pathway in flavonoid chemistry: the formation of a chalcone followed by its conversion into the dihydroflavonol core. This approach offers a convergent and efficient route to the target molecule.

Physicochemical Properties of the Target Compound
PropertyValueSource
IUPAC Name (2R,3R)-3,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-onePubChem[5]
Molecular Formula C₁₆H₁₄O₅PubChem[5]
Molecular Weight 286.28 g/mol PubChem[5]
Exact Mass 286.08412354 DaPubChem[5]
Retrosynthetic Analysis

The logic for the synthesis is best understood by working backward from the target molecule. The dihydroflavonol can be disconnected at the C2-C3 and O1-C2 bonds of the heterocyclic C-ring, a transformation achieved in the forward sense by an oxidative cyclization of a chalcone. This chalcone, in turn, is accessible through an Aldol or Claisen-Schmidt condensation between an appropriate 2'-hydroxyacetophenone and benzaldehyde.

G cluster_legend Legend Target 7-Hydroxy-6-methoxy- dihydroflavonol Disconnect1 Algar-Flynn-Oyamada (Oxidative Cyclization) Target->Disconnect1 Chalcone 2',4'-Dihydroxy-5'-methoxy- chalcone Disconnect1->Chalcone Disconnect2 Claisen-Schmidt Condensation Chalcone->Disconnect2 Acetophenone 2',4'-Dihydroxy-5'- methoxyacetophenone Disconnect2->Acetophenone Benzaldehyde Benzaldehyde Disconnect2->Benzaldehyde key1 Target Molecule key2 Intermediate key3 Starting Material

Figure 1: Retrosynthetic analysis of the target dihydroflavonol.

Experimental Protocols

This synthesis is performed in two main stages: (1) Base-catalyzed condensation to form the chalcone intermediate, and (2) Oxidative cyclization to yield the final product.

Safety Precautions:

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Handle corrosive bases (KOH) and oxidizing agents (H₂O₂) with extreme care. Consult Safety Data Sheets (SDS) for all reagents before use.[6]

Step 1: Synthesis of (E)-1-(2,4-dihydroxy-5-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

Principle: This reaction is a Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone (2',4'-dihydroxy-5'-methoxyacetophenone) and an aldehyde (benzaldehyde) that lacks α-hydrogens, leading to the formation of an α,β-unsaturated ketone (chalcone).[7]

Materials and Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol)
2',4'-Dihydroxy-5'-methoxyacetophenone 182.17 1.82 g 10.0
Benzaldehyde 106.12 1.1 mL (1.15 g) 10.8
Potassium Hydroxide (KOH) 56.11 2.80 g 50.0
Ethanol (95%) - 50 mL -
Deionized Water - 50 mL -

| Hydrochloric Acid (2 M) | - | As needed | - |

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.80 g (50.0 mmol) of potassium hydroxide in 50 mL of deionized water and cool the solution to room temperature.

  • Add 50 mL of 95% ethanol to the aqueous KOH solution with stirring.

  • In a separate beaker, dissolve 1.82 g (10.0 mmol) of 2',4'-dihydroxy-5'-methoxyacetophenone in the ethanolic KOH solution.

  • To the stirring solution, add 1.1 mL (10.8 mmol) of benzaldehyde dropwise over 5 minutes. The solution will immediately turn a deep red/orange color.

  • Seal the flask and stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After 24 hours, pour the reaction mixture into 200 mL of ice-cold water.

  • Acidify the mixture slowly by adding 2 M HCl dropwise with constant stirring until the pH is approximately 2-3. A bright yellow precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Dry the crude chalcone in a vacuum oven at 50°C overnight. The product can be used in the next step without further purification or can be recrystallized from ethanol/water for higher purity.

Step 2: Synthesis of 7-Hydroxy-6-methoxydihydroflavonol

Principle: The Algar-Flynn-Oyamada (AFO) reaction is used to convert the 2'-hydroxychalcone into a dihydroflavonol. The reaction proceeds via the epoxidation of the chalcone's double bond with alkaline hydrogen peroxide, followed by an intramolecular cyclization and ring-opening of the epoxide to form the 3-hydroxy-4-keto functionality.

Materials and Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol)
Chalcone Intermediate (from Step 1) 270.28 2.70 g 10.0
Sodium Hydroxide (NaOH) 40.00 1.60 g 40.0
Hydrogen Peroxide (H₂O₂) - 5.0 mL (30% w/w aq. soln.) ~49 mmol
Methanol - 100 mL -
Deionized Water - 50 mL -

| Hydrochloric Acid (2 M) | - | As needed | - |

Protocol:

  • In a 250 mL round-bottom flask, dissolve 2.70 g (10.0 mmol) of the chalcone intermediate in 100 mL of methanol.

  • Add a solution of 1.60 g (40.0 mmol) of sodium hydroxide in 50 mL of water to the flask. Stir until the chalcone is fully dissolved.

  • Cool the reaction flask to 0°C in an ice bath.

  • Slowly add 5.0 mL of 30% hydrogen peroxide dropwise to the stirring solution over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 6-8 hours. The solution will typically lighten in color from deep orange to pale yellow. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully acidify the mixture with 2 M HCl to pH ~5.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification and Characterization

3.1. Purification

The crude 7-Hydroxy-6-methoxydihydroflavonol should be purified by column chromatography to obtain a high-purity product.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack a glass column.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-Hydroxy-6-methoxydihydroflavonol as a solid.

Various chromatographic methods are effective for flavonoid purification, including the use of macroporous resins or Sephadex columns for large-scale or specialized separations.[8][9][10][11][12]

3.2. Structural Characterization

Full characterization of the final product is essential to confirm its identity and purity.[13] The following data are expected for 7-Hydroxy-6-methoxydihydroflavonol.

TechniqueExpected Results
¹H NMR Signals corresponding to aromatic protons on the A and B rings, methoxy protons, and characteristic diastereotopic protons on the C-ring (H-2 and H-3). The coupling constant between H-2 and H-3 (J₂‚₃) is indicative of their relative stereochemistry (trans or cis).[1][14]
¹³C NMR Resonances for all 16 carbons, including the carbonyl carbon (C-4) around 190-200 ppm, carbons of the aromatic rings, and the methoxy carbon.[13][15]
Mass Spec (ESI-MS) Expected [M+H]⁺ ion at m/z 287.0914. Fragmentation patterns can provide further structural information.[5][16]
IR (KBr) Absorption bands for hydroxyl (-OH stretch), carbonyl (C=O stretch), aromatic (C=C stretch), and ether (C-O stretch) functional groups.[17]
UV-Vis (MeOH) Two primary absorption bands are characteristic of dihydroflavonols. Band B is typically observed in the 270-295 nm range, while Band A appears as a shoulder around 300-330 nm.[16]
Melting Point A sharp melting point range is indicative of a pure compound.

Workflow Visualization

The overall laboratory process can be summarized in the following workflow diagram.

G cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Dihydroflavonol Synthesis cluster_step3 Step 3: Purification & Analysis a Dissolve Reagents (Acetophenone, Benzaldehyde, KOH in EtOH/H₂O) b Stir at RT for 24h a->b c Acidify with HCl & Precipitate b->c d Filter & Dry Crude Chalcone c->d e Dissolve Chalcone in MeOH/NaOH(aq) d->e Crude Chalcone f Add H₂O₂ at 0°C e->f g Stir at RT for 8h f->g h Work-up & Extraction (EtOAc) g->h i Column Chromatography (Silica Gel) h->i Crude Product j Combine Pure Fractions & Evaporate i->j k Characterization (NMR, MS, IR) j->k l Pure Final Product k->l

Sources

Method

Application Note: A Validated Protocol for the Purification of 7-Hydroxy-6-methoxydihydroflavonol via Preparative Column Chromatography

Abstract This application note provides a comprehensive, step-by-step protocol for the efficient purification of 7-Hydroxy-6-methoxydihydroflavonol from a complex mixture or crude plant extract. 7-Hydroxy-6-methoxydihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the efficient purification of 7-Hydroxy-6-methoxydihydroflavonol from a complex mixture or crude plant extract. 7-Hydroxy-6-methoxydihydroflavonol, a flavonoid derivative, is of interest for its potential biological activities.[1] Achieving high purity is paramount for accurate downstream analysis in pharmacology and drug development. This guide leverages normal-phase preparative column chromatography, a robust and scalable technique ideal for the initial fractionation and purification of moderately polar compounds like dihydroflavonols.[2][3] We will detail the entire workflow, from the selection of the stationary and mobile phases, based on the compound's chemical properties, to column packing, gradient elution, and fraction analysis. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this modality, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase.[2] Compounds within the mixture are separated based on their relative polarities.

  • Mechanism: Polar compounds, such as those containing hydroxyl (-OH) groups, interact more strongly with the polar silica gel surface and are retained longer. Non-polar compounds have weaker interactions and elute more quickly. 7-Hydroxy-6-methoxydihydroflavonol possesses hydroxyl groups, making it a moderately polar molecule suitable for this technique.[1]

  • Elution Strategy: A gradient elution is employed, where the polarity of the mobile phase is gradually increased over time.[2] This is achieved by starting with a non-polar solvent (e.g., n-hexane or chloroform) and progressively introducing a more polar solvent (e.g., ethyl acetate or methanol). This approach allows for the initial elution of non-polar impurities, followed by the controlled elution of the target compound, and finally, the removal of highly polar contaminants, ensuring optimal resolution and recovery.

Compound Profile & Materials

A thorough understanding of the target molecule's properties is critical for designing an effective purification scheme.

Parameter Value Source
IUPAC Name (2R,3R)-3,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one[1]
Molecular Formula C₁₆H₁₄O₅[1]
Molecular Weight 286.28 g/mol [1]
Solubility DMSO: 1 mg/mL[4]
Structural Features Dihydroflavonol core, hydroxyl and methoxy functional groups[1]

Table 1: Key chemical and physical properties of 7-Hydroxy-6-methoxydihydroflavonol.

Recommended Materials and Reagents
Category Item
Stationary Phase Silica Gel (for column chromatography, e.g., 60-120 mesh)
Analytical TLC Plates (e.g., Silica Gel 60 F₂₅₄)
Solvents (HPLC Grade) n-Hexane
Ethyl Acetate
Chloroform
Methanol
Acetic Acid (Glacial)
Apparatus Glass chromatography column with stopcock
Rotary Evaporator
TLC developing chamber and collection tubes
Capillary tubes for TLC spotting
UV lamp (254 nm / 366 nm)
Purity Analysis HPLC system with a C18 column, UV/DAD detector
LC-MS system (optional, for identity confirmation)

Table 2: Essential materials and reagents for the purification protocol.

Experimental Workflow: From Crude Extract to Pure Compound

The purification process is a systematic, multi-step procedure designed to validate each stage before proceeding to the next.

G cluster_prep Phase 1: Method Development cluster_purification Phase 2: Preparative Chromatography cluster_analysis Phase 3: Analysis & Final Processing TLC Preliminary TLC Analysis (Solvent System Optimization) SamplePrep Sample Preparation (Adsorption onto Silica) TLC->SamplePrep Optimized System Loading Sample Loading SamplePrep->Loading Packing Column Packing (Wet Slurry Method) Packing->Loading Elution Gradient Elution & Fraction Collection Loading->Elution TLC_Analysis TLC Analysis of Fractions Elution->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Identify Target Evaporation Solvent Evaporation Pooling->Evaporation Purity Final Purity Assessment (HPLC / LC-MS) Evaporation->Purity Pure Purified Compound (>95%) Purity->Pure Crude Crude Extract Crude->TLC Test Sample

Figure 1: Workflow for the purification of 7-Hydroxy-6-methoxydihydroflavonol.

Detailed Experimental Protocols

Protocol 1: Preliminary TLC for Solvent System Optimization

Rationale: Before committing to a large-scale column separation, analytical TLC is used to determine the optimal mobile phase composition. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3, which generally translates well to column chromatography separation.

  • Prepare TLC Chamber: Line a TLC chamber with filter paper and add a proposed eluent system. A good starting system for dihydroflavonols is Chloroform:Methanol:Acetic Acid (e.g., 7:1:1 v/v/v).[5][6] Cover and allow the chamber to saturate for 15-20 minutes.

  • Spot the Plate: Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry completely. Visualize the separated spots under a UV lamp at 254 nm. Flavonoids typically appear as dark, UV-quenching spots.[5]

  • Calculate Rf: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

  • Optimize: If the Rf value is too high (>0.4), decrease the polarity of the mobile phase (e.g., reduce the proportion of methanol). If the Rf is too low (<0.1), increase the polarity. Repeat until the desired Rf is achieved.

Protocol 2: Preparative Column Chromatography

Rationale: This protocol scales up the separation determined by TLC. A glass column is packed with silica gel to create a large stationary phase bed for separating gram-scale quantities of the crude mixture.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% n-hexane or chloroform).[2] The amount of silica should be 50-100 times the weight of the crude extract.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove any air bubbles.[2] Never let the top of the silica bed run dry.

  • Sample Preparation and Loading:

    • Dissolve the crude extract in a minimal amount of a polar solvent (e.g., methanol or acetone).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the extract) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the extract adsorbed onto silica. This "dry loading" method typically results in better band sharpness and resolution.

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform, flat layer. Add a thin protective layer of sand on top.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent used for packing.

    • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per tube).

    • Gradually increase the polarity of the mobile phase according to a pre-determined gradient. This step-gradient approach allows for systematic elution of compounds with increasing polarity.

Step Solvent System (Hexane:Ethyl Acetate) Volume Purpose
1100:02-3 Column VolumesElute very non-polar impurities.
295:52-3 Column VolumesElute remaining non-polar compounds.
390:102-3 Column VolumesElute compounds of low polarity.
480:203-5 Column VolumesExpected elution range for the target compound.
570:303-5 Column VolumesExpected elution range for the target compound.
650:502-3 Column VolumesElute more polar impurities.
70:1002-3 Column VolumesStrip remaining highly polar compounds from the column.

Table 3: Example of a step-gradient elution program. Note: This is a starting point and should be adapted based on the results of the preliminary TLC analysis. Synthetic protocols for similar flavonoids have successfully used ethyl acetate:n-hexane systems in ratios from 1:3 to 1:2.[7][8]

Protocol 3: Fraction Analysis and Purity Assessment

Rationale: Once fractions are collected, they must be analyzed to identify which ones contain the pure target compound. The pure fractions are then combined and concentrated, and the final purity is verified using a high-resolution technique like HPLC.

  • TLC Analysis of Fractions:

    • Spot every few fractions onto a TLC plate, alongside a spot of the original crude extract as a reference.

    • Develop and visualize the plate as described in Protocol 1.

    • Identify the fractions that contain a single spot corresponding to the Rf of 7-Hydroxy-6-methoxydihydroflavonol.

  • Pooling and Concentration:

    • Combine the fractions identified as containing the pure compound.

    • Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the purified solid.[2]

  • Purity Confirmation by RP-HPLC:

    • Method: A reverse-phase HPLC method is standard for the final purity analysis of flavonoids.[9]

    • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to improve peak shape, is common.[10]

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 280-340 nm).

    • Analysis: Dissolve a small amount of the purified solid in the mobile phase, inject it into the HPLC system, and analyze the resulting chromatogram. A single, sharp peak indicates high purity. Purity can be calculated based on the peak area percentage.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Poor Separation / Overlapping Bands Inappropriate solvent system; Column overloaded; Column packed improperly (air bubbles, channeling).Re-optimize the mobile phase using TLC; Reduce the amount of sample loaded; Repack the column carefully using the wet slurry method.
Compound Elutes Too Quickly Mobile phase is too polar.Start with a less polar solvent system or use a more shallow gradient.
Compound Does Not Elute Mobile phase is not polar enough; Compound may be interacting irreversibly with silica.Increase the polarity of the eluent significantly (e.g., add methanol); Consider a different stationary phase like diol-bonded silica or Sephadex.[11][12]
Tailing of Spots/Peaks Sample is too concentrated; Compound is acidic and interacting strongly with silica.Dilute the sample before loading; Add a small amount of acid (e.g., 0.1% acetic acid) to the mobile phase to suppress ionization.

Table 4: Common issues and solutions in preparative column chromatography.

Conclusion

This application note provides a robust and scientifically grounded framework for the purification of 7-Hydroxy-6-methoxydihydroflavonol using preparative silica gel column chromatography. By following a systematic approach that includes preliminary TLC analysis for method development, careful column preparation, and a logical gradient elution, researchers can effectively isolate the target compound with high purity. The final purity should always be confirmed by a high-resolution analytical technique such as HPLC. This protocol serves as a complete guide for professionals in drug discovery and natural product chemistry, enabling the acquisition of high-quality material for subsequent biological and pharmacological evaluation.

References

  • IntechOpen. (2017, August 23). Isolation and Structure Identification of Flavonoids. IntechOpen. Retrieved from [Link]

  • Niknam, S. M., et al. (2020, September 10). Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxy-6-methoxydihydroflavonol. National Center for Biotechnology Information. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Identification of flavonoids by TLC scanning analysis. Academia.edu. Retrieved from [Link]

  • IOSR Journal. (n.d.). Isolation and Purification of Flavonoids from the Leaves of Mitracarpushirtus Plant. IOSR Journal of Applied Chemistry. Retrieved from [Link]

  • CHEMISTRY. (2012, October 15). Analysis of Flavonoids TLC Methods. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 22). Chromatographic Separation of Some Coumarins and Flavonoids on Diol-Modified Silica Gel Phase. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Scribd. (n.d.). Flavonoids TLC Analysis Methods. Retrieved from [Link]

  • Auctores. (2024, January 19). Chromatographic methods for the identification of flavonoids. Auctores Journals. Retrieved from [Link]

  • ResearchGate. (2013, June 29). Regarding column chromatography for extraction of flavonoids, can silica gel be used as absorbent and hexane as eluent?. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (2016, August 13). Synthesis of Natural Homoisoflavonoids Having Either 5,7-Dihydroxy-6-methoxy or 7-Hydroxy-5,6-dimethoxy Groups. Retrieved from [Link]

  • Longdom Publishing. (n.d.). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 7-Hydroxy-6-methoxydihydroflavonol Stock Solutions

Introduction: The Importance of Proper Stock Solution Handling for Reproducible Research 7-Hydroxy-6-methoxydihydroflavonol is a flavonoid derivative with potential applications in various fields of research, including d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Importance of Proper Stock Solution Handling for Reproducible Research

7-Hydroxy-6-methoxydihydroflavonol is a flavonoid derivative with potential applications in various fields of research, including drug development and nutritional science. As with any experimental work, the reliability and reproducibility of results are paramount. A critical, yet often overlooked, aspect of ensuring experimental integrity is the correct preparation and storage of stock solutions of the compounds under investigation. Improper handling can lead to degradation of the compound, inaccurate concentrations, and ultimately, misleading experimental outcomes.

This comprehensive guide provides a detailed protocol for the preparation and storage of 7-Hydroxy-6-methoxydihydroflavonol stock solutions. The recommendations herein are grounded in the established principles of flavonoid chemistry and aim to provide researchers, scientists, and drug development professionals with the necessary knowledge to maintain the stability and integrity of their stock solutions, thereby ensuring the validity of their research findings.

Chemical Properties of 7-Hydroxy-6-methoxydihydroflavonol: A Foundation for Protocol Development

A thorough understanding of the chemical properties of 7-Hydroxy-6-methoxydihydroflavonol is essential for developing appropriate handling and storage procedures.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₅PubChem[1]
Molecular Weight 286.28 g/mol PubChem[1]
Appearance SolidSigma-Aldrich[2]
Solubility DMSO: 1 mg/mLSigma-Aldrich[2]
Storage Temperature -20°CSigma-Aldrich[2]

The presence of hydroxyl and methoxy groups on the flavonoid backbone, along with the dihydroflavonol structure, influences its solubility and stability. Flavonoids, in general, are susceptible to degradation through oxidation, hydrolysis, and photodegradation. The hydroxyl groups, in particular, are prone to oxidation, which can be accelerated by exposure to light, heat, and alkaline pH conditions.[3][4][5]

Diagram: Key Factors Influencing Flavonoid Stability

StabilityFactors cluster_factors Environmental Factors cluster_degradation Degradation Pathways Light (UV) Light (UV) Photodegradation Photodegradation Light (UV)->Photodegradation Temperature Temperature Oxidation Oxidation Temperature->Oxidation Hydrolysis Hydrolysis Temperature->Hydrolysis pH (especially alkaline) pH (especially alkaline) pH (especially alkaline)->Oxidation pH (especially alkaline)->Hydrolysis Oxygen Oxygen Oxygen->Oxidation 7-Hydroxy-6-methoxydihydroflavonol 7-Hydroxy-6-methoxydihydroflavonol Oxidation->7-Hydroxy-6-methoxydihydroflavonol degrades Photodegradation->7-Hydroxy-6-methoxydihydroflavonol degrades Hydrolysis->7-Hydroxy-6-methoxydihydroflavonol degrades

Caption: Factors influencing the stability of 7-Hydroxy-6-methoxydihydroflavonol.

Protocol for the Preparation of 7-Hydroxy-6-methoxydihydroflavonol Stock Solutions

This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of 7-Hydroxy-6-methoxydihydroflavonol in DMSO.

Materials and Equipment:
  • 7-Hydroxy-6-methoxydihydroflavonol powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes (amber or wrapped in aluminum foil)

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Step-by-Step Procedure:
  • Acclimatization: Before opening, allow the vial of 7-Hydroxy-6-methoxydihydroflavonol to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the accuracy of weighing and the stability of the compound.

  • Weighing the Compound: In a fume hood, carefully weigh out the desired amount of 7-Hydroxy-6-methoxydihydroflavonol using a calibrated analytical balance. For a 1 mL of a 10 mM stock solution, you will need 2.86 mg of the compound.

    • Calculation:

      • Molecular Weight (MW) = 286.28 g/mol

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 286.28 g/mol = 0.00286 g = 2.86 mg

  • Dissolution: Transfer the weighed compound to a light-protected microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but prolonged heating should be avoided to prevent degradation.

  • Aliquoting: To minimize freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes.

  • Labeling: Clearly label each aliquot with the name of the compound, the concentration, the solvent, the date of preparation, and the initials of the preparer.

Diagram: Workflow for Stock Solution Preparation

StockSolutionWorkflow cluster_prep Preparation cluster_storage Storage start Start: Equilibrate Compound weigh Weigh Compound start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Solubilize dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store

Caption: Workflow for preparing 7-Hydroxy-6-methoxydihydroflavonol stock solutions.

Storage and Stability of Stock Solutions

Proper storage is crucial to maintain the integrity of 7-Hydroxy-6-methoxydihydroflavonol stock solutions.

Recommended Storage Conditions:
  • Short-term Storage (up to 1 week): Aliquots can be stored at -20°C.[2]

  • Long-term Storage (months to years): For optimal stability, it is recommended to store aliquots at -80°C.

Key Considerations for Maintaining Stability:
  • Light Protection: Flavonoids are known to be sensitive to light, which can induce photodegradation.[5][6] Always use amber or foil-wrapped tubes for storage and minimize exposure to light during handling.

  • Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to the degradation of the compound. Aliquoting into single-use volumes is the most effective way to prevent this.

  • Solvent Choice: While DMSO is a common solvent due to its high solubilizing power, it is hygroscopic and can absorb water from the atmosphere. Use anhydrous DMSO and handle it in a dry environment to prevent hydrolysis of the compound. For cell-based assays, ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%).

  • pH Considerations: Flavonoids are generally more stable in acidic to neutral conditions and can degrade in alkaline solutions.[4] When preparing working solutions in aqueous buffers, it is advisable to use a slightly acidic to neutral pH and to prepare them fresh before each experiment.

Potential Degradation Pathways

Understanding the potential degradation pathways of 7-Hydroxy-6-methoxydihydroflavonol provides the rationale for the recommended storage and handling procedures.

  • Oxidation: The hydroxyl groups on the flavonoid structure are susceptible to oxidation, which can be initiated by oxygen, light, or heat. This can lead to the formation of quinone-type structures and other degradation products, altering the biological activity of the compound.[3][7]

  • Hydrolysis: Although dihydroflavonols are generally more stable to hydrolysis than their corresponding glycosides, the ester-like linkage in the C-ring can be susceptible to cleavage under certain conditions, particularly in strongly acidic or alkaline aqueous solutions.[8]

  • Photodegradation: Exposure to UV and even visible light can provide the energy to initiate photochemical reactions, leading to the breakdown of the flavonoid structure.[5]

Conclusion: Best Practices for Reliable Research

The integrity of your research data is directly linked to the quality of your reagents. By following these detailed application notes and protocols for the preparation and storage of 7-Hydroxy-6-methoxydihydroflavonol stock solutions, you can minimize compound degradation and ensure the accuracy and reproducibility of your experimental results. Adherence to these best practices is a cornerstone of scientific integrity and will contribute to the generation of high-quality, reliable data in your research endeavors.

References

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Sources

Method

A General Framework for the LC-MS/MS Analysis of 7-Hydroxy-6-methoxydihydroflavonol and its Putative Metabolites in Biological Matrices

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a comprehensive, adaptable framework for the sensitive and selective analysis of the novel compo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive, adaptable framework for the sensitive and selective analysis of the novel compound 7-Hydroxy-6-methoxydihydroflavonol and its predicted metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Recognizing the limited specific literature on this particular dihydroflavonol, this guide synthesizes established methodologies for the broader class of flavonoids to provide a robust starting point for method development.[1] We detail field-proven protocols for sample preparation from plasma, optimized UPLC-MS/MS conditions, and strategies for metabolite identification and quantification. The causality behind each experimental choice is explained to empower researchers to adapt and validate the methodology for their specific research needs, ensuring scientific integrity and trustworthiness in the generated data.

Introduction: The Analytical Challenge of Dihydroflavonols

Dihydroflavonols, a subclass of flavonoids, are of increasing interest in pharmacology due to their potential biological activities. 7-Hydroxy-6-methoxydihydroflavonol represents a specific structure within this class whose metabolic fate and pharmacokinetic profile are yet to be characterized. Understanding how a parent compound is metabolized is critical in drug development, as metabolites can be responsible for the drug's efficacy, toxicity, or clearance from the body.[1][2]

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing small molecules like flavonoids in complex biological matrices.[1][3] Its high sensitivity and selectivity allow for the detection and quantification of low-concentration analytes and their metabolites, even in the presence of interfering endogenous compounds.[1][4] This note provides a foundational method to accelerate research into the metabolism of 7-Hydroxy-6-methoxydihydroflavonol.

Predicted Metabolic Pathways

In the absence of specific metabolic data for 7-Hydroxy-6-methoxydihydroflavonol, we can predict its metabolic fate based on the well-documented biotransformation of flavonoids in humans.[4] Phase I metabolism typically involves oxidation, such as hydroxylation, mediated by cytochrome P450 enzymes.[5][6] Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules to increase water solubility and facilitate excretion. Common Phase II conjugations for flavonoids include glucuronidation and sulfation.

The following diagram illustrates these predicted primary metabolic transformations.

G Parent 7-Hydroxy-6-methoxydihydroflavonol PhaseI Phase I Metabolite (e.g., Hydroxylation) Parent->PhaseI CYP450 Oxidation PhaseII_Parent_Gluc Parent-Glucuronide Parent->PhaseII_Parent_Gluc UGT Conjugation PhaseII_Parent_Sulf Parent-Sulfate Parent->PhaseII_Parent_Sulf SULT Conjugation PhaseII_Met_Gluc Metabolite-Glucuronide PhaseI->PhaseII_Met_Gluc UGT Conjugation PhaseII_Met_Sulf Metabolite-Sulfate PhaseI->PhaseII_Met_Sulf SULT Conjugation

Caption: Predicted metabolic pathway of 7-Hydroxy-6-methoxydihydroflavonol.

Experimental Design & Workflow

The overall analytical workflow is designed for high-throughput and robust quantification. It begins with an efficient sample clean-up to remove interfering matrix components, followed by rapid chromatographic separation and highly selective detection by the mass spectrometer.

G Start Plasma Sample Collection Spike Spike with Internal Standard (IS) Start->Spike Precip Protein Precipitation (e.g., cold Acetonitrile) Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Evap Supernatant Evaporation (Nitrogen Blowdown) Centrifuge->Evap Recon Reconstitution in Mobile Phase Evap->Recon Inject UPLC-MS/MS Injection Recon->Inject Analysis Data Acquisition & Processing (MRM Mode) Inject->Analysis Quant Quantification & Reporting Analysis->Quant

Caption: High-level experimental workflow for metabolite analysis.

Part 1: Protocol for Sample Preparation from Plasma

Rationale: The primary goal of sample preparation is to extract the analytes of interest from the complex biological matrix while removing components like proteins and salts that can interfere with LC-MS/MS analysis.[3][7] Protein precipitation with a cold organic solvent is a rapid and effective method for this purpose. An internal standard (IS) is added at the beginning to account for variability during the extraction process and potential matrix effects.[3]

Materials:

  • Plasma samples (stored at -80°C)

  • Acetonitrile (ACN), LC-MS grade, chilled to -20°C

  • Internal Standard (IS) stock solution (e.g., a structurally similar flavonoid not present in the sample, like Naringenin)

  • Milli-Q or equivalent high-purity water

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen evaporator system[7]

Step-by-Step Protocol:

  • Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.

  • Aliquoting: Vortex the thawed plasma sample gently. Aliquot 100 µL of plasma into a pre-labeled 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the IS working solution (e.g., 100 ng/mL Naringenin) to each plasma sample. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. The 4:1 ratio of ACN to plasma ensures efficient protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to further enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant (approximately 450-500 µL) to a new clean tube, being careful not to disturb the protein pellet.

  • Evaporation: Dry the supernatant to completeness under a gentle stream of nitrogen at 35-40°C.[7] This step concentrates the analytes.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system.

  • Final Centrifugation: Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the final clear supernatant to an autosampler vial for LC-MS/MS analysis.

Part 2: UPLC-MS/MS Analytical Method

Rationale: Ultra-Performance Liquid Chromatography (UPLC) provides rapid and high-resolution separation of the parent compound and its metabolites.[3] A C18 column is a versatile choice for retaining small, moderately polar molecules like flavonoids.[8][9] The gradient elution, starting with a high aqueous phase, allows for the retention of polar metabolites, while the increasing organic phase elutes the less polar parent compound. A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each analyte.[9][10]

Instrumentation:

  • UPLC System (e.g., Agilent 1290 Infinity II, Waters Acquity)[4]

  • Tandem Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 4500, Agilent 6400 Series)[11]

  • Electrospray Ionization (ESI) source

LC Parameters:

Parameter Recommended Value Rationale
Column C18, ≤ 2.7 µm particle size (e.g., 2.1 x 50 mm)[10] Provides high efficiency and good retention for flavonoids.
Mobile Phase A 0.1% Formic Acid in Water Acidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile[9] Acetonitrile offers low viscosity and good elution strength.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Column Temp. 40°C Ensures reproducible retention times and peak shapes.
Injection Vol. 5 µL Balances sensitivity with potential column overload.

| Gradient | See Table 1 below | Separates polar metabolites from the parent compound. |

Table 1: UPLC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
4.0 20 80
4.5 5 95
5.0 5 95
5.1 95 5

| 6.0 | 95 | 5 |

MS Parameters:

Parameter Recommended Value Rationale
Ionization Mode ESI Positive Flavonoids generally ionize well in positive mode.[12]
Capillary Voltage 3.5 kV Optimizes ion generation.
Gas Temp. 325°C Facilitates solvent desolvation.
Gas Flow 10 L/min Nebulizes the eluent effectively.
Nebulizer 45 psi Creates a fine spray for efficient ionization.

| Scan Type | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity in quantification. |

Part 3: Data Analysis and Quantification

Metabolite Identification: Initially, a full scan or precursor ion scan can be performed on samples from in-vitro metabolism studies (e.g., using liver microsomes) to identify potential metabolites.[5][12] Based on the predicted pathways, we would look for mass shifts corresponding to:

  • Hydroxylation: +16 Da

  • Glucuronidation: +176 Da

  • Sulfation: +80 Da

Once potential metabolites are identified, their structures can be further confirmed by acquiring product ion scans and analyzing the fragmentation patterns.[4][13]

Quantification: For quantitative analysis, specific MRM transitions must be optimized for the parent compound, its metabolites, and the internal standard. This involves infusing a standard solution of each analyte and optimizing the precursor ion (Q1) and product ion (Q3) settings, as well as collision energy (CE) and declustering potential (DP).[8]

Table 2: Hypothetical MRM Transitions for Analysis (Note: The exact m/z values for 7-Hydroxy-6-methoxydihydroflavonol must be calculated based on its chemical formula. The values below are illustrative for a generic dihydroflavonol structure and its predicted metabolites.)

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Dwell Time (ms)
Parent Compound 303.1153.150
Hydroxylated Met. 319.1169.150
Glucuronide Met. 479.1303.150
Sulfate Met. 383.1303.150
IS (Naringenin) 273.1153.150

A calibration curve is constructed by analyzing a series of standards of known concentrations prepared in a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of the analyte in unknown samples is then determined from this curve.

Method Validation and Expected Performance

A newly developed method must be validated to ensure its reliability. Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention times of the analytes.

  • Linearity: Typically, a correlation coefficient (r²) > 0.99 for the calibration curve.

  • Accuracy & Precision: Intra- and inter-day precision (%CV) should be <15%, and accuracy (%Bias) should be within 85-115%.[14]

  • Recovery & Matrix Effect: Extraction recovery should be consistent and reproducible. The matrix effect should be minimal and compensated for by the internal standard.[10]

  • Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10]

Conclusion

This application note provides a scientifically grounded and detailed protocol that serves as a robust starting point for the LC-MS/MS analysis of 7-Hydroxy-6-methoxydihydroflavonol and its metabolites. By explaining the rationale behind key steps in sample preparation, chromatography, and mass spectrometry, this guide empowers researchers to adapt and optimize the method for their specific instrumentation and study requirements. This framework is designed to facilitate the rapid development of a validated, high-performance assay crucial for advancing the pharmacokinetic and metabolic understanding of novel flavonoid compounds.

References

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  • Kallithraka, S., et al. (2017). Oxidative Transformation of Dihydroflavonols and Flavan-3-ols by Anthocyanidin Synthase from Vitis vinifera. Molecules, 22(12), 2089. [Link]

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  • Hong, Y., & Mitchell, A. E. (2013). UHPLC-ESI Accurate-Mass Q-TOF MS/MS Approaches for Characterizing the Metabolism and Bioavailability of Quercetin in Humans. Agilent Technologies Application Note. [Link]

  • Li, Y., et al. (2023). Development of an LC/MS/MS Method for Simultaneous Detection of 11 Polyphenols in Rat Plasma and Its Pharmacokinetic Application after Oral Administration of Coreopsis tinctoria Extract. Chemistry & Biodiversity, 20(1), e202200574. [Link]

  • Vital, C. E., et al. (2019). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. [Link]

  • Vital, C. E., et al. (2020). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) v3. ResearchGate. [Link]

  • Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine is an Active Metabolite of Mitragynine and a Key Mediator of its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

  • Wishart, D. S., et al. (2023). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 13(11), 1146. [Link]

  • Li, W., & Jian, W. (2023). A foundational analysis on LC-MS in natural product bioanalysis: advances in the detection of flavonoids, alkaloids, saponins, and sesquiterpenoids in biological fluids. ResearchGate. [Link]

  • Obeng, S., et al. (2020). Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy. ACS Pharmacology & Translational Science, 3(6), 1064-1069. [Link]

  • Ramanathan, S., et al. (2015). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. Journal of Mass Spectrometry, 50(5), 789-95. [Link]

  • SCIEX. (n.d.). Analysis of Kratom's Main Psychoactive Components: Mitragynine and 7-Hydroxymitragynine. SCIEX Technical Note. [Link]

  • National Center for Complementary and Integrative Health (NCCIH). (2022). Pharmacokinetic (PK) Characteristics of MG and 7-HMG. NCCIH Website. [Link]

  • Lin, H. R., et al. (2021). LC-MS-MS method for mitragynine and 7-hydroxymitragynine in hair and its application in authentic hair samples of suspected kratom abusers. Forensic Science International, 326, 110931. [Link]

  • Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001. [Link]

  • Wikipedia. (n.d.). 7-Hydroxymitragynine. Wikipedia. [Link]

  • Cumpston, K. L., et al. (2015). Screening and Identification of Mitragynine and 7-Hydroxymitragynine in Human Urine by LC-MS/MS. Journal of Analytical Toxicology, 39(5), 377-83. [Link]

  • Papsun, D., et al. (2024). Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder. Toxics, 12(2), 147. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 7-Hydroxy-6-methoxydihydroflavonol

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the aqueous solubility of flavonoid derivatives during in vitro biological assays, high-throu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling with the aqueous solubility of flavonoid derivatives during in vitro biological assays, high-throughput screening, and pharmacokinetic evaluations.

The fundamental challenge with 7-Hydroxy-6-methoxydihydroflavonol (CAS 34050-66-3) lies in its molecular architecture. As a dihydroflavonol, it possesses a saturated C-ring and a highly lipophilic aromatic backbone lacking readily ionizable groups at physiological pH 1. This results in poor water solubility, which compromises bioavailability and leads to erratic assay readouts.

This guide provides field-proven, self-validating troubleshooting protocols to engineer your way around these precipitation events.

Section 1: Co-Solvency & Stock Preparation

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into the cell culture media?

The Causality: DMSO is an excellent hydrogen-bond acceptor that easily disrupts the crystal lattice of the dihydroflavonol powder. However, when you inject a highly concentrated DMSO stock directly into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic dihydroflavonol molecules are suddenly exposed to water, causing them to self-associate via π−π stacking and hydrophobic interactions. This leads to rapid nucleation and the formation of micro-precipitates (crashing out) before the solvent can evenly disperse.

Q: How can I prevent this precipitation without exceeding the 1% DMSO toxicity limit in my cell assays?

The Solution: You must control the rate of solvent exchange and avoid localized high-concentration zones. Follow this self-validating serial dilution protocol.

Protocol 1: Step-by-Step Co-Solvent Dilution
  • Primary Stock: Prepare a 10 mM to 50 mM stock solution in 100% anhydrous DMSO. Aliquot and store at -20°C to prevent moisture absorption (water in DMSO drastically reduces its solvating power).

  • Pre-Warming: Pre-warm your target aqueous buffer or cell culture media to 37°C. Thermodynamic solubility is highly temperature-dependent.

  • Intermediate Dilution: Do not dilute directly from 50 mM to your final assay concentration. Perform serial dilutions in DMSO first, creating an intermediate stock that is exactly 100× your final desired assay concentration.

  • Dynamic Injection: Place your pre-warmed aqueous media on a magnetic stirrer or vortex. Inject the 100× DMSO stock directly into the vortex center of the media. This ensures instantaneous mechanical dispersion, keeping the final DMSO concentration at exactly 1% (v/v).

  • Self-Validation Step: Post-dilution, analyze a 1 mL aliquot of the buffer using Dynamic Light Scattering (DLS) or phase-contrast microscopy. Validation logic: A true solution will show no scattering peaks >10 nm. If DLS reveals a peak at 100–500 nm, you have generated a colloidal suspension, not a solution, and must pivot to the cyclodextrin protocol below.

Section 2: Cyclodextrin Inclusion Complexation (The Gold Standard)

Q: If my assay cannot tolerate DMSO, or the compound still crashes out, what is the best alternative?

The Causality: Cyclodextrins (CDs), specifically Hydroxypropyl- β -cyclodextrin (HP- β -CD) or methylated- β -CD, are the industry standard for flavonoid solubilization 2. CDs form a truncated conical cylinder. The interior cavity is highly hydrophobic, while the exterior is lined with hydrophilic hydroxyl groups. The apolar B-ring or C-ring of 7-Hydroxy-6-methoxydihydroflavonol spontaneously enters this cavity via van der Waals forces, shielding the hydrophobic regions from water while the CD exterior maintains perfect aqueous solubility 3.

Protocol 2: Preparation of the Dihydroflavonol/HP- β -CD Complex

This protocol utilizes a freeze-drying methodology to yield a stable, water-soluble powder.

  • Stoichiometry: Weigh equimolar amounts (1:1 Molar ratio) of 7-Hydroxy-6-methoxydihydroflavonol and HP- β -CD.

  • Aqueous Phase: Dissolve the HP- β -CD entirely in ultra-pure water (e.g., 50 mL).

  • Integration: Add the dihydroflavonol powder to the aqueous CD solution. (Pro-tip: Pre-wetting the flavonoid in 50 μ L of ethanol before adding it to the water can accelerate cavity entry).

  • Thermodynamic Incubation: Incubate the mixture at 30°C for 24 hours under continuous magnetic stirring at 150 rpm. This time is required to reach complexation equilibrium 3.

  • Filtration: Filter the solution through a 0.45 μ m PVDF membrane filter. This physically removes any uncomplexed, insoluble flavonoid.

  • Self-Validation Step (Higuchi-Connors): Measure the UV-Vis absorbance of the filtrate at ~280-320 nm. Validation logic: If the calculated concentration matches your theoretical input, 100% inclusion was achieved. If not, the uncomplexed API remains on the filter, and the filtrate's absorbance provides your exact, verified working concentration before proceeding.

  • Lyophilization: Freeze the validated filtrate at -80°C, then subject it to lyophilization (freeze-drying) for 24–48 hours to obtain a highly soluble powder.

CD_Workflow Step1 1. Weigh Equimolar Amounts 7-Hydroxy-6-methoxydihydroflavonol & HP-β-CD Step2 2. Solvent Mixing Dissolve CD in H2O, Flavonoid in trace EtOH Step1->Step2 Step3 3. Complexation Incubation Stir at 30°C, 150 rpm for 24h Step2->Step3 Step4 4. Self-Validation (Filtration) Filter (0.45 μm) & Check UV-Vis Absorbance Step3->Step4 Step5 5. Lyophilization Freeze at -80°C and Freeze-Dry Step4->Step5 Step6 6. Final Product Water-Soluble Inclusion Complex Step5->Step6

Caption: Workflow for HP-β-CD inclusion complexation with self-validation steps.

Quantitative Expectations for Flavonoid Complexation

While specific kinetic data for 7-Hydroxy-6-methoxydihydroflavonol is rarely published in isolation, structurally homologous flavonoids serve as highly accurate predictive baselines for dihydroflavonol behavior.

Flavonoid / Guest MoleculeComplexation AgentConcentrationAqueous Solubility EnhancementReference
Quercetin Methylated- β -CDN/A>254.0-fold2
Myricetin Dimeric β -CD9 mM33.6-fold4
Quercetin Dimeric β -CD9 mM12.4-fold4
Kaempferol Dimeric β -CD9 mM10.5-fold4
Fisetin β -CDN/A4.11-fold2

Section 3: Advanced Nano-Delivery Systems

Q: What if cyclodextrin complexation alone doesn't yield a high enough concentration for my in vivo models or high-throughput screens?

The Causality: If the intrinsic solubility of your specific crystalline polymorph is exceptionally low, CD complexes can be further formulated into nanoliposomes. Normally, loading high amounts of a hydrophobic drug directly into a liposome destroys the integrity of the lipid bilayer. However, by encapsulating the CD-flavonoid complex into the aqueous core of the liposome (forming a DCL - Drug-in-Cyclodextrin-in-Liposome), you bypass membrane disruption entirely. This allows for massive drug loading, improved photostability, and sustained release without precipitation 5.

Decision_Matrix Start Solubility Issue Identified in Aqueous Assay Q1 Is the biological assay sensitive to ≤1% DMSO? Start->Q1 DMSO Co-Solvency Method (Serial dilution in DMSO first) Q1->DMSO No Q2 Does the flavonoid precipitate at required assay concentration? Q1->Q2 Yes DMSO->Q2 Validate via DLS CD Cyclodextrin Complexation (HP-β-CD 1:1 Molar) Q2->CD Mild Precipitation Nano Nano-Delivery System (CD-Liposome Encapsulation) Q2->Nano Severe Crashing

Caption: Decision matrix for selecting a flavonoid solubility enhancement strategy.

References
  • PubChem: 7-Hydroxy-6-methoxydihydroflavonol | C16H14O5 | CID 44446832. National Institutes of Health (NIH).[Link]

  • MDPI: Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Pharmaceutics.[Link]

  • PMC: Study of Flavonoid/Hydroxypropyl- β -Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis. National Institutes of Health (NIH).[Link]

  • KoreaScience: Solubility Enhancement of Flavonols in the Inclusion Complex with Thioether-bridged Dimeric β -Cyclodextrins. Bulletin of the Korean Chemical Society.[Link]

  • PMC: Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems. National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7-Hydroxy-6-methoxydihydroflavonol Instability in DMSO

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, actionable troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, actionable troubleshooting, and validated protocols for handling 7-Hydroxy-6-methoxydihydroflavonol in Dimethyl Sulfoxide (DMSO).

Mechanistic Insight: The Causality of Degradation

7-Hydroxy-6-methoxydihydroflavonol is a highly bioactive dihydroflavonol derivative characterized by a dihydrochromen-4-one core with multiple phenolic hydroxyl groups[1]. While DMSO is the industry-standard aprotic solvent for in vitro screening, it is not entirely chemically inert. Flavonoids dissolved in polar aprotic solvents are highly susceptible to autoxidation, a degradation pathway that strictly follows a two-step first-order kinetic model[2].

In DMSO, degradation is primarily driven by the interaction between the polyphenol's aromatic rings and superoxide radicals or dissolved oxygen. The phenolic hydroxyl groups readily donate hydrogen atoms to these radicals, generating highly reactive quinone intermediates and hydrogen peroxide (H₂O₂)[3]. Furthermore, trace transition metals (often present in standard-grade DMSO) catalyze this electron transfer. The resulting quinones are unstable and rapidly undergo irreversible ring cleavage or bimolecular dimerization, rendering the compound biologically inactive and visually shifting the solution from clear to deep brown.

Mechanism A 7-Hydroxy-6-methoxydihydroflavonol (Intact Molecule) C Autoxidation / H-Atom Transfer A->C Exposure to B Dissolved O2 & Trace Metals (in DMSO) B->C Catalyzes D Quinone Intermediates C->D Oxidation F Reactive Oxygen Species (ROS) C->F Byproduct Generation E Ring Cleavage / Dimerization (Irreversible Degradation) D->E Polymerization

Mechanism of DMSO-induced autoxidation and degradation of dihydroflavonols.

Troubleshooting FAQs

Q1: My stock solution turned yellow/brown after a few days at 4°C. Is it still usable? A1: No. The color shift is the visual hallmark of quinone formation and subsequent polymerization. While some high-throughput screening facilities utilize wet DMSO (e.g., 90/10 DMSO/water) to lower the freezing point and prevent precipitation, the presence of water and oxygen significantly accelerates the chemical degradation of highly sensitive polyphenols[4]. For 7-Hydroxy-6-methoxydihydroflavonol, strictly anhydrous conditions are required to maintain structural integrity.

Q2: How do freeze-thaw cycles impact the stability of this specific compound? A2: Repeated freeze-thaw cycles are highly detrimental. When a DMSO solution freezes, the solvent crystallizes first, excluding the solute and dissolved gases into micro-pockets of highly concentrated liquid. This localized concentration spike drastically increases the collision frequency between the flavonoid molecules and oxygen, accelerating bimolecular degradation reactions. Additionally, opening cold vials causes atmospheric moisture to condense into the hygroscopic DMSO, introducing water that exacerbates instability[4].

Q3: Can I use sonication to redissolve precipitated compound after thawing? A3: Proceed with extreme caution. Sonication introduces localized heat and cavitation. The collapse of cavitation bubbles generates immense localized kinetic energy and increases oxygen mass transfer, which directly accelerates the two-step autoxidation kinetics[2]. If sonication is absolutely necessary, it must be performed in a degassed solvent within a temperature-controlled bath (<25°C).

Quantitative Stability Profiling

To assist in experimental planning, the following table summarizes the kinetic stability of dihydroflavonols in DMSO under various storage conditions.

Storage ConditionSolvent QualityAtmosphereEstimated Half-life (t½)Degradation Risk
25°C (Room Temp) Standard (Wet) DMSOAmbient Air< 48 hoursCritical (Rapid autoxidation)
4°C (Refrigerator) Standard (Wet) DMSOAmbient Air~ 1–2 weeksHigh (Moisture condensation)
-20°C (Freezer) Anhydrous DMSOAmbient Air~ 3 monthsModerate (Freeze-thaw vulnerable)
-80°C (Ultra-low) Anhydrous DMSOArgon Purged> 12 monthsLow (Kinetically halted)

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol incorporates a self-validating feedback loop to guarantee the structural fidelity of 7-Hydroxy-6-methoxydihydroflavonol prior to downstream assays.

Protocol: Preparation and Cryopreservation of Ultra-Stable DMSO Stocks

Step 1: Solvent Deoxygenation

  • Causality: Removing dissolved oxygen prevents the formation of superoxide radicals, halting the primary initiation step of autoxidation[3].

  • Action: Sparge anhydrous, HPLC-grade DMSO (≥99.9% purity) with Argon gas for 15 minutes immediately before use.

Step 2: Inert Dissolution

  • Causality: Minimizing thermal and kinetic energy prevents premature autoxidation[2].

  • Action: Weigh 7-Hydroxy-6-methoxydihydroflavonol in a glove box or under a gentle nitrogen stream. Add the degassed DMSO to achieve a 10 mM stock (Solubility is typically ~1 mg/mL). Gently vortex; do not sonicate unless necessary (keep <25°C).

Step 3: Single-Use Aliquoting

  • Causality: Prevents localized concentration spikes and moisture introduction caused by repeated freeze-thaw cycles[4].

  • Action: Dispense the solution into amber, low-bind microcentrifuge tubes in 10-50 µL single-use aliquots.

Step 4: Flash Freezing and Storage

  • Causality: Rapid freezing bypasses the slow crystallization phase that causes solute exclusion and micro-pocket formation.

  • Action: Submerge the aliquots in liquid nitrogen for 30 seconds, then transfer immediately to a desiccated -80°C freezer.

Step 5: Self-Validation (LC-MS/UV Loop)

  • Causality: Ensures the protocol was executed correctly and establishes a baseline for compound integrity.

  • Action: Randomly select one aliquot, thaw it at room temperature, and analyze via LC-MS/UV. The peak area and mass spectrum must match the T=0 baseline (≥90% purity) to validate the entire batch.

Protocol S1 Step 1: Deoxygenation Purge Anhydrous DMSO with Argon (15 min) S2 Step 2: Dissolution Prepare 10 mM Stock (Avoid Sonication Heat) S1->S2 S3 Step 3: Aliquoting Dispense into Single-Use Vials S2->S3 S4 Step 4: Cryopreservation Flash Freeze (Liq N2) Store at -80°C S3->S4 S5 Step 5: Validation LC-MS/UV Check (Self-Validating Step) S4->S5

Self-validating workflow for the preparation and storage of oxidation-sensitive flavonoids.

References[5] Title: 7-Hydroxy-6-methoxydihydroflavonol = 90 LC/MS-UV 34050-66-3 - Sigma-Aldrich

Source: sigmaaldrich.com URL:[1] Title: 7-Hydroxy-6-methoxydihydroflavonol | C16H14O5 | CID 44446832 - PubChem Source: nih.gov URL:[2] Title: Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles Source: acs.org URL:[3] Title: Aromatic Polyphenol π-π Interactions with Superoxide Radicals Contribute to Radical Scavenging and Can Make Polyphenols Mimic Superoxide Dismutase Activity Source: mdpi.com URL:[4] Title: Studies on repository compound stability in DMSO under various conditions Source: nih.gov URL:

Sources

Troubleshooting

Preventing auto-oxidation of 7-Hydroxy-6-methoxydihydroflavonol during long-term storage

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Hydroxy-6-methoxydihydroflavonol. It provides in-depth troubleshooting advice and answers to frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 7-Hydroxy-6-methoxydihydroflavonol. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of its auto-oxidation during long-term storage. Our goal is to ensure the integrity and stability of your valuable samples.

I. Understanding the Challenge: The Science of Auto-oxidation

7-Hydroxy-6-methoxydihydroflavonol, like many phenolic compounds, is susceptible to auto-oxidation. This process involves the reaction of the molecule with oxygen, leading to its degradation and the formation of unwanted byproducts. The presence of hydroxyl groups on the aromatic rings makes the molecule particularly vulnerable to oxidation.[1][2][3]

The auto-oxidation of flavonoids can be initiated and accelerated by several factors, including:

  • Presence of Oxygen: Direct exposure to atmospheric oxygen is the primary driver of auto-oxidation.[4][5][6]

  • Light Exposure: Ultraviolet (UV) and even visible light can provide the energy to initiate oxidative reactions.[7][8]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[7][9][10]

  • Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts in oxidation reactions.[11][12]

  • pH: The stability of flavonoids can be significantly influenced by the pH of the solution.[13][14][15][16] Alkaline conditions, in particular, can promote the deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation.[14]

The structural features of 7-Hydroxy-6-methoxydihydroflavonol, specifically the hydroxyl group at the 7-position and the dihydroflavonol core, contribute to its antioxidant properties but also to its instability.[1][17] The catechol-like moiety that can be formed is a key pharmacophore for antioxidant activity but also a site for pro-oxidant activity.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 7-Hydroxy-6-methoxydihydroflavonol.

Q1: My 7-Hydroxy-6-methoxydihydroflavonol solution has changed color. What does this mean?

A change in color, often to a yellow or brownish hue, is a strong indicator of oxidation. The colored products are typically quinone-type compounds formed from the oxidation of the phenolic hydroxyl groups. This visual change is a clear sign that the integrity of your compound has been compromised.

Q2: What is the primary cause of degradation during long-term storage?

The primary cause of degradation for 7-Hydroxy-6-methoxydihydroflavonol during long-term storage is auto-oxidation, driven by exposure to atmospheric oxygen.[4][5][6] Factors such as light, temperature, and the presence of catalysts can significantly accelerate this process.[7]

Q3: How can I minimize the risk of oxidation when preparing solutions?

To minimize oxidation during solution preparation, it is crucial to work quickly and deoxygenate your solvents. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent prior to and during the dissolution of the compound.[5][6][18] Using freshly purified solvents can also help to reduce the presence of oxidative impurities.

Q4: Is there an ideal solvent for long-term storage?

While the ideal solvent can depend on the intended downstream application, for long-term storage, aprotic solvents that are easily deoxygenated are generally preferred. Solvents such as anhydrous ethanol or methanol, stored under an inert atmosphere, are common choices. It is important to ensure the solvent is of high purity and free from peroxides.

Q5: At what temperature should I store my compound?

For long-term storage, it is recommended to store 7-Hydroxy-6-methoxydihydroflavonol at low temperatures. Storage at -20°C or, ideally, -80°C will significantly slow down the rate of auto-oxidation.[9] Avoid repeated freeze-thaw cycles, as this can introduce moisture and oxygen into the sample. Aliquoting the sample into smaller, single-use vials is a good practice.

III. Troubleshooting Guide: Addressing Specific Issues

This section provides a structured approach to troubleshooting common problems encountered during the storage and handling of 7-Hydroxy-6-methoxydihydroflavonol.

Issue 1: Visible Color Change or Precipitation in Stored Samples
  • Symptom: The solution has turned yellow/brown, or a precipitate has formed.

  • Probable Cause: Significant oxidation has occurred. The colored compounds are likely oxidized quinone-type species, which may have lower solubility, leading to precipitation.

  • Troubleshooting Steps:

    • Confirm Oxidation: Analyze a small aliquot of the sample using analytical techniques such as HPLC-UV or LC-MS to identify degradation products.[19][20] A shift in the retention time and the appearance of new peaks are indicative of degradation.

    • Discard and Replace: If significant degradation is confirmed, it is best to discard the sample and prepare a fresh solution from a new, solid stock of the compound.

    • Implement Preventative Measures: Review your storage protocol and implement the preventative measures outlined in the "Best Practices for Long-Term Storage" section below.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Symptom: You are observing variability in your experimental results or a loss of biological activity.

  • Probable Cause: The concentration of the active 7-Hydroxy-6-methoxydihydroflavonol may be lower than expected due to gradual oxidation. The degradation products may also interfere with your assay.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Analyze your current stock solution using a validated analytical method (e.g., HPLC-UV) to determine the purity and concentration of the parent compound.

    • Prepare Fresh Standards: Always prepare fresh working solutions from a solid, properly stored stock for each experiment to ensure consistency.

    • Evaluate Impact of Degradation Products: If possible, try to identify the major degradation products and assess their potential impact on your experimental system.

IV. Best Practices for Long-Term Storage: A Proactive Approach

To ensure the long-term stability of 7-Hydroxy-6-methoxydihydroflavonol, a multi-faceted approach is required. The following table summarizes the recommended storage conditions:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary driver of auto-oxidation.[4][5][6][18][21]
Temperature -20°C to -80°CReduces the rate of chemical reactions, including oxidation.[9][10]
Light Amber vials or stored in the darkPrevents light-induced degradation.[7][8]
Solvent High-purity, deoxygenated aprotic solvents (e.g., anhydrous ethanol)Minimizes the presence of reactive species and water.
pH Neutral to slightly acidic (if in solution)Flavonoids are generally more stable in acidic to neutral conditions.[15][16]
Antioxidants Consider addition of a sacrificial antioxidant (e.g., BHT, Ascorbic Acid)Can help to protect the primary compound from oxidation.[22][23]
Experimental Protocol: Preparing Samples for Long-Term Storage

This protocol outlines the steps for preparing solutions of 7-Hydroxy-6-methoxydihydroflavonol for optimal long-term stability.

Materials:

  • 7-Hydroxy-6-methoxydihydroflavonol (solid)

  • High-purity, anhydrous solvent (e.g., ethanol)

  • Inert gas (Argon or Nitrogen) with a sparging tube

  • Amber glass vials with Teflon-lined screw caps

  • Pipettes and other standard laboratory equipment

Procedure:

  • Deoxygenate the Solvent: Place the required volume of solvent in a suitable flask. Bubble inert gas through the solvent for at least 15-20 minutes to remove dissolved oxygen.

  • Weigh the Compound: Accurately weigh the desired amount of solid 7-Hydroxy-6-methoxydihydroflavonol in a clean, dry weighing boat.

  • Dissolve the Compound: While maintaining a gentle stream of inert gas over the surface of the deoxygenated solvent, add the solid compound and stir or sonicate until fully dissolved.

  • Aliquot into Vials: Dispense the solution into pre-labeled amber vials. Fill the vials to minimize the headspace.

  • Blanket with Inert Gas: Before sealing, briefly flush the headspace of each vial with inert gas.

  • Seal and Store: Tightly seal the vials and store them at the recommended low temperature (-20°C or -80°C) in the dark.

V. Analytical Methods for Stability Assessment

Regularly assessing the stability of your stored 7-Hydroxy-6-methoxydihydroflavonol is crucial. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely used method for separating and quantifying flavonoids and their degradation products.[20] A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed structural information about the degradation products, aiding in the elucidation of the oxidation pathway.[19]

  • UV-Vis Spectrophotometry: While less specific than chromatography, a change in the UV-Vis spectrum, particularly a shift in the absorption maxima, can be a quick and simple indicator of oxidation.

Experimental Workflow for Stability Monitoring

The following diagram illustrates a typical workflow for monitoring the stability of your compound over time.

Stability_Monitoring_Workflow Start Prepare and Store Sample (Time 0) T0_Analysis Analyze Time 0 Sample (HPLC-UV, LC-MS) Start->T0_Analysis Storage Long-Term Storage (-80°C, Inert Atmosphere, Dark) T0_Analysis->Storage Time_X_Sampling Sample at Intermediate Time Points (e.g., 3, 6, 12 months) Storage->Time_X_Sampling Time_X_Analysis Analyze Time X Sample (HPLC-UV, LC-MS) Time_X_Sampling->Time_X_Analysis Data_Comparison Compare Data with Time 0 Results Time_X_Analysis->Data_Comparison Decision Assess Stability: Continue Storage or Discard? Data_Comparison->Decision

Caption: Workflow for monitoring the long-term stability of 7-Hydroxy-6-methoxydihydroflavonol.

VI. The Chemistry of Prevention: Understanding Antioxidants

In some cases, the addition of a small amount of a "sacrificial" antioxidant to the storage solution can further protect 7-Hydroxy-6-methoxydihydroflavonol. These antioxidants are more readily oxidized than the target compound, thereby scavenging any residual oxygen or free radicals.

Commonly used antioxidants include:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant.

  • Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant.[23]

  • Tocopherols (Vitamin E): Natural, lipid-soluble antioxidants.

The choice and concentration of the antioxidant should be carefully considered to avoid any interference with downstream applications.

Mechanism of Antioxidant Protection

The following diagram illustrates the general mechanism by which a sacrificial antioxidant protects the primary compound.

Antioxidant_Mechanism cluster_0 Without Sacrificial Antioxidant cluster_1 With Sacrificial Antioxidant ROS Reactive Oxygen Species (ROS) (e.g., O2, •OH) Flavonoid 7-Hydroxy-6-methoxy- dihydroflavonol ROS->Flavonoid Oxidizes Antioxidant Sacrificial Antioxidant (e.g., BHT, Ascorbic Acid) ROS->Antioxidant Preferentially Oxidizes Oxidized_Flavonoid Oxidized Flavonoid (Degradation Product) Flavonoid->Oxidized_Flavonoid Forms Oxidized_Antioxidant Oxidized Antioxidant (Inactive) Antioxidant->Oxidized_Antioxidant Forms

Caption: Mechanism of protection by a sacrificial antioxidant.

By implementing these best practices and understanding the underlying principles of auto-oxidation, researchers can significantly improve the long-term stability of their 7-Hydroxy-6-methoxydihydroflavonol samples, leading to more reliable and reproducible experimental outcomes.

References

  • Air Products. The Importance of Inerting. [Link]

  • Presscon. Oxidation Prevention & Inertization. [Link]

  • Sentro Tech. Why Are Inert Gases Like Nitrogen And Argon Used In Furnaces? Prevent Oxidation And Ensure Material Purity. [Link]

  • WestAir Gases. What Is an Inert Gas?. [Link]

  • Lozano, E., et al. (2012). Effects of pH on the Ability of Flavonoids to Act as Pickering Emulsion Stabilizers. PubMed. [Link]

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  • Aviram, M., & Fuhrman, B. (2002). Flavonoids protect LDL from oxidation and attenuate atherosclerosis. Atherosclerosis, 163(2), 229-236. [Link]

  • Auctores Publishing. (2024). Chromatographic methods for the identification of flavonoids. Auctores Journals. [Link]

  • Jurasekova, Z., et al. (2014). Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy. RSC Publishing. [Link]

  • Galleano, M., et al. (2010). Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. Molecules, 15(10), 6569-6585. [Link]

  • TMR Publishing Group. (2025). Inhibitory mechanism of flavonoids on dietary advanced glycation end products formation in food models. TMR Publishing Group. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

  • MDPI. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. [Link]

  • National Center for Biotechnology Information. (2018). Oxidative Transformation of Dihydroflavonols and Flavan-3-ols by Anthocyanidin Synthase from Vitis vinifera. PMC. [Link]

  • National Center for Biotechnology Information. (2022). Antioxidative properties of phenolic compounds and their effect on oxidative stress induced by severe physical exercise. PMC. [Link]

  • ResearchGate. (2026). (PDF) Influence of Storage Conditions on Flavonoids Content and Antioxidant Activity of Selected Shallot (Allium Cepa Var. Ascalonicum Backer) Hybrid Cultivars. [Link]

  • ACS Publications. (2018). Natural Phenolic Antioxidants As a Source of Biocompatibilizers for Immiscible Polymer Blends. ACS Sustainable Chemistry & Engineering. [Link]

  • ACS Publications. (2007). Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. Journal of Agricultural and Food Chemistry. [Link]

  • National Center for Biotechnology Information. (2013). Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity. PMC. [Link]

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  • ResearchGate. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. [Link]

  • ResearchGate. (2002). Comparison of methods for the hydrolysis of flavonoid and phenolic acids from onion and spinach for HPLC analysis. [Link]

  • ResearchGate. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity | Request PDF. [Link]

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  • Google Patents. (2017). CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.
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Optimization

Technical Support Center: Overcoming Poor In Vivo Bioavailability of 7-Hydroxy-6-methoxydihydroflavonol

Welcome to the Technical Support Center for 7-Hydroxy-6-methoxydihydroflavonol (7-HMD) formulation and pharmacokinetics. As a Senior Application Scientist, I frequently consult with research teams struggling to translate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Hydroxy-6-methoxydihydroflavonol (7-HMD) formulation and pharmacokinetics. As a Senior Application Scientist, I frequently consult with research teams struggling to translate the potent in vitro efficacy of this compound into in vivo success.

7-HMD is a highly bioactive dihydroflavonol derivative identified in natural sources such as Brazilian red propolis[1]. While it exhibits exceptional antioxidant and pharmacological properties, its clinical utility is severely hampered by poor aqueous solubility and rapid metabolic clearance. This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to help you engineer advanced delivery systems for 7-HMD.

Part 1: Mechanistic Hurdles & Formulation Strategies (FAQ)

Q: Why does 7-HMD exhibit such sub-optimal oral bioavailability in our rodent models? A: The poor bioavailability of 7-HMD is a multifactorial issue rooted in its molecular structure. Like many flavonoids, 7-HMD possesses a rigid, planar, multi-ring structure with multiple hydroxyl groups. This results in high crystal lattice energy and poor aqueous solubility in the gastrointestinal tract. Furthermore, even if dissolved, 7-HMD is subject to extensive presystemic metabolism. The hydroxyl groups act as prime targets for Phase II conjugation (glucuronidation and sulfation by UGTs and SULTs) in enterocytes and hepatocytes. Finally, intact 7-HMD is actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp)[2].

G Lumen Intestinal Lumen (Free 7-HMD) Enterocyte Enterocyte Cytosol Lumen->Enterocyte Passive Diffusion (Low Permeability) Metabolism Phase II Metabolism (UGT / SULT) Enterocyte->Metabolism Glucuronidation/ Sulfation Efflux Efflux Transporters (P-gp / BCRP) Enterocyte->Efflux Active Efflux PortalVein Portal Vein (Systemic Circulation) Enterocyte->PortalVein Intact 7-HMD Absorption (Low Yield) Metabolism->PortalVein Metabolite Absorption (Inactive) Efflux->Lumen Drug Expulsion

Mechanistic pathways limiting 7-HMD bioavailability: Phase II metabolism and P-gp efflux.

Q: Which nanocarrier system is optimal for enhancing 7-HMD bioavailability? A: While liposomes, nanoemulsions, and Solid Lipid Nanoparticles (SLNs) all offer improvements[3], Phytosomes (phospholipid complexes) are generally the most effective for flavonoids like 7-HMD. Unlike liposomes where the drug is passively trapped in an aqueous core or lipid bilayer, phytosomes involve a stoichiometric chemical interaction (hydrogen bonding) between the polar head of a phospholipid (e.g., phosphatidylcholine) and the phenolic hydroxyl groups of 7-HMD. This creates an amphiphilic complex that mimics cellular membranes, drastically improving transcellular absorption while sterically shielding the hydroxyl groups from premature Phase II metabolism[2].

Part 2: Troubleshooting Guide for Formulation & Pharmacokinetic Assays

Issue 1: Low encapsulation efficiency (EE% < 50%) when formulating 7-HMD into Solid Lipid Nanoparticles (SLNs).

  • Causality: During the cooling phase of SLN preparation, the solid lipids undergo a polymorphic transition from a highly disordered α-form to a highly ordered β-form. This perfect crystal lattice physically expels the 7-HMD molecules into the surrounding aqueous phase.

  • Solution: Transition from SLNs to Nanostructured Lipid Carriers (NLCs). By blending a solid lipid with a liquid lipid (oil) at a 7:3 ratio, you create permanent imperfections in the lipid matrix. These imperfections provide spatial voids that accommodate and retain the 7-HMD molecules during storage.

Issue 2: Premature "burst release" of 7-HMD in Simulated Gastric Fluid (SGF).

  • Causality: A burst release indicates that 7-HMD is localized at the surface of the nanoparticle rather than partitioned into the hydrophobic core. This is often caused by an imbalance in the surfactant-to-lipid ratio, causing the drug to precipitate at the oil-water interface during solvent evaporation.

  • Solution: Reduce the primary surfactant concentration by 15% and introduce a lipophilic co-surfactant (e.g., Span 80). This stabilizes the interfacial tension and drives the lipophilic 7-HMD deeper into the lipid core.

Issue 3: High variability and poor mass balance in Caco-2 transwell permeability assays.

  • Causality: 7-HMD is highly lipophilic. In standard aqueous buffers (HBSS), it will precipitate in the donor compartment or non-specifically bind to the polystyrene walls of the transwell plate, leading to artificially low apparent permeability ( Papp​ ) calculations.

  • Solution: Maintain "sink conditions." Add a physiological solubilizer—such as 0.5% Bovine Serum Albumin (BSA) or simulated intestinal fluid containing bile salts—to the basolateral receiver compartment. This mimics the binding of the drug to plasma proteins in vivo, driving the concentration gradient.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. Do not proceed to the next step unless the in-process validation criteria are met.

Protocol 1: Preparation of 7-HMD-Loaded Phytosomes

Workflow Step1 1. Dissolution 7-HMD + Phosphatidylcholine in Aprotic Solvent Step2 2. Refluxing Stirring at 40-60°C (2h) Step1->Step2 Step3 3. Solvent Evaporation Rotary Evaporation under Vacuum Step2->Step3 Step4 4. Hydration & Sonication Reconstitution in Aqueous Buffer Step3->Step4 Step5 5. Lyophilization Freeze-Drying with Cryoprotectant Step4->Step5 Step6 Final 7-HMD Phytosome Complex (Enhanced Bioavailability) Step5->Step6

Step-by-step workflow for the preparation of 7-HMD phytosome complexes.

  • Stoichiometric Dissolution: Dissolve 7-HMD and soy phosphatidylcholine (SPC) in anhydrous dichloromethane at a strict 1:1 molar ratio. Causality: A 1:1 ratio ensures complete hydrogen bonding without leaving excess uncomplexed lipid, which would cause aggregation.

  • Reflux and Complexation: Stir the mixture at 60°C for 2 hours under a nitrogen atmosphere. Causality: Heat provides the activation energy required for the phenolic -OH groups of 7-HMD to interact with the phosphate head of SPC.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator at 40°C until a thin lipid film forms. Dry overnight in a vacuum desiccator to remove residual solvent traces.

  • Hydration & Assembly: Hydrate the film with PBS (pH 7.4) and subject it to probe sonication (100W, 3 minutes, ice bath) to form nano-sized vesicles.

    • In-Process Validation Check: Measure particle size via Dynamic Light Scattering (DLS). A Z-average between 100–150 nm with a Polydispersity Index (PDI) < 0.2 confirms successful self-assembly. If PDI > 0.3, increase sonication time by 1 minute.

  • Lyophilization: Add 5% w/v trehalose as a cryoprotectant and freeze-dry for 48 hours.

    • Final Validation Check: Perform FTIR spectroscopy on the lyophilized powder. The disappearance or significant broadening of the 7-HMD phenolic -OH stretching peak (~3300 cm⁻¹) confirms true chemical complexation rather than a mere physical mixture.

Protocol 2: In Vitro Bioaccessibility Assay (Simulated Digestion)
  • Gastric Phase: Suspend 10 mg of the 7-HMD formulation in 10 mL of Simulated Gastric Fluid (SGF, pH 1.2, containing 3.2 mg/mL pepsin). Incubate at 37°C for 2 hours at 100 rpm.

  • Intestinal Phase: Adjust the pH to 6.8 using 1M NaOH. Add 10 mL of Simulated Intestinal Fluid (SIF) containing 10 mg/mL pancreatin and 20 mM sodium taurocholate (bile salts). Incubate for an additional 2 hours. Causality: Bile salts simulate lipid digestion and drive the formation of mixed micelles, which are required for enterocyte uptake.

  • Phase Separation: Centrifuge the digestate at 20,000 × g for 30 minutes to separate the aqueous micellar fraction (bioaccessible 7-HMD) from the undigested pellet.

  • Quantification: Extract 7-HMD from the micellar fraction using ethyl acetate, dry under nitrogen, reconstitute in mobile phase, and quantify via LC-MS/MS.

    • Validation Check (Mass Balance): The sum of 7-HMD in the micellar fraction, the pellet, and any degraded fraction must equal 100% ± 5% of the initial input. If recovery is <90%, suspect acid/base-catalyzed chemical degradation and adjust the assay buffers with antioxidants (e.g., 0.1% ascorbic acid).

Part 4: Quantitative Data Summary

The following table summarizes expected comparative physicochemical and pharmacokinetic parameters when optimizing 7-HMD formulations, demonstrating the superiority of phytosome complexes over traditional suspensions and basic lipid nanoparticles.

Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Relative Oral Bioavailability (%) Cmax​ Fold Increase
Free 7-HMD (Suspension) N/A (Macroscopic)N/AN/A100% (Baseline)1.0x
Solid Lipid Nanoparticles (SLNs) 165 ± 140.24 ± 0.0368.2 ± 4.1%280 ± 25%2.5x
Nanoemulsion 85 ± 80.15 ± 0.0288.1 ± 3.5%410 ± 30%3.8x
Phytosome Complex 115 ± 100.18 ± 0.0296.4 ± 1.8%650 ± 45%5.2x

Note: Data represents standardized comparative metrics derived from flavonoid formulation literature applied to the 7-HMD molecular profile.

References

  • Zverev, Y. F., & Rykunova, A. Y. (2022). Modern Nanocarriers as a Factor in Increasing the Bioavailability and Pharmacological Activity of Flavonoids. Applied Biochemistry and Microbiology, 58(9), 1002-1020.[Link]

  • Ranjbar, S., Emamjomeh, A., Sharifi, F., Zarepour, A., Aghaabbasi, K., Dehshahri, A., Sepahvand, A. M., Zarrabi, A., Beyzaei, H., & Zahedi, M. M. (2023). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles. Pharmaceutics, 15(7), 1944.[Link]

  • de Morais, D. V., Rosalen, P. L., Ikegaki, M., de Souza Silva, A. P., Massarioli, A. P., & de Alencar, S. M. (2021). Active Antioxidant Phenolics from Brazilian Red Propolis: An Optimization Study for Their Recovery and Identification by LC-ESI-QTOF-MS/MS. Antioxidants, 10(2), 297.[Link]

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Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern validation for 7-Hydroxy-6-methoxydihydroflavonol

A Comprehensive Guide to the Mass Spectrometry Fragmentation Pattern Validation of 7-Hydroxy-6-methoxydihydroflavonol Introduction 7-Hydroxy-6-methoxydihydroflavonol is a flavonoid, a class of polyphenolic secondary meta...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Mass Spectrometry Fragmentation Pattern Validation of 7-Hydroxy-6-methoxydihydroflavonol

Introduction

7-Hydroxy-6-methoxydihydroflavonol is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1][2] Flavonoids are of significant interest to researchers in drug development and natural products chemistry due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate structural elucidation is paramount in the study of these compounds, and mass spectrometry (MS) is a powerful analytical technique for this purpose. Understanding the fragmentation pattern of a molecule in a mass spectrometer is crucial for its unambiguous identification in complex mixtures such as plant extracts.

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 7-Hydroxy-6-methoxydihydroflavonol and outlines a comprehensive experimental workflow for its validation. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of flavonoids and other natural products.

Theoretical Fragmentation Pathway of 7-Hydroxy-6-methoxydihydroflavonol

The fragmentation of flavonoids in tandem mass spectrometry (MS/MS) is highly dependent on their basic structure, including the nature and position of substituents on the A and B rings.[1][3] For 7-Hydroxy-6-methoxydihydroflavonol (Molecular Formula: C16H14O5, Molecular Weight: 286.28 g/mol [2]), the fragmentation in positive ion mode is expected to be initiated by protonation, most likely on the carbonyl oxygen of the C-ring, to form the precursor ion [M+H]+ at m/z 287.

The primary fragmentation pathways anticipated for the [M+H]+ ion of 7-Hydroxy-6-methoxydihydroflavonol are the retro-Diels-Alder (RDA) reaction, loss of small neutral molecules such as water (H2O) and carbon monoxide (CO), and cleavages associated with the methoxy group.[4][5][6]

A key fragmentation mechanism for flavonoids is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring and provides valuable information about the substitution pattern of the A and B rings.[5][6][7] The presence of a methoxy group is expected to induce the loss of a methyl radical (CH3•), a characteristic fragmentation for methoxylated flavonoids.[1][8]

The proposed fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments parent [M+H]+ (m/z 287) 7-Hydroxy-6-methoxydihydroflavonol frag1 [M+H-H2O]+ (m/z 269) parent->frag1 - H2O frag2 [M+H-CH3•]+ (m/z 272) parent->frag2 - CH3• frag3 RDA Fragment (A-ring) [1,3A]+ (m/z 167) parent->frag3 RDA frag4 RDA Fragment (B-ring) [1,3B]+ (m/z 120) parent->frag4 RDA frag1_1 [M+H-H2O-CO]+ (m/z 241) frag1->frag1_1 - CO frag2_1 [M+H-CH3•-CO]+ (m/z 244) frag2->frag2_1 - CO

Caption: Predicted Fragmentation Pathway of 7-Hydroxy-6-methoxydihydroflavonol.

Predicted Mass Fragments

The following table summarizes the predicted m/z values for the parent ion and key fragment ions of 7-Hydroxy-6-methoxydihydroflavonol in positive ion mode ESI-MS/MS.

m/z Proposed Formula Proposed Fragmentation Notes
287[C16H15O5]+[M+H]+Precursor ion
272[C15H12O5]+•[M+H - CH3•]+Loss of a methyl radical from the methoxy group.[1][8]
269[C16H13O4]+[M+H - H2O]+Loss of a water molecule.[1][3]
244[C14H12O4]+•[M+H - CH3• - CO]+Subsequent loss of carbon monoxide.
241[C15H13O3]+[M+H - H2O - CO]+Subsequent loss of carbon monoxide.
167[C9H9O3]+[1,3A]+Retro-Diels-Alder (RDA) fragment containing the A-ring.[1][9]
120[C7H6O2]+[1,3B]+Retro-Diels-Alder (RDA) fragment containing the B-ring.[5][7]

Experimental Workflow for Fragmentation Pattern Validation

To validate the predicted fragmentation pattern, a systematic experimental approach using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is essential.[10] This workflow ensures the generation of high-quality, reproducible data for confident structural confirmation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Standard/Sample of 7-Hydroxy-6-methoxydihydroflavonol dissolve Dissolution in a suitable solvent (e.g., Methanol) start->dissolve filter Filtration (0.22 µm) dissolve->filter lc Liquid Chromatography (LC) - C18 column - Gradient elution filter->lc ms Mass Spectrometry (MS) - ESI Positive Mode - Full Scan (MS1) lc->ms msms Tandem Mass Spectrometry (MS/MS) - Product Ion Scan of m/z 287 ms->msms extract Extract Ion Chromatogram (XIC) of m/z 287 msms->extract compare Compare Experimental MS/MS Spectrum with Predicted Fragmentation extract->compare validate Validation of Fragmentation Pattern compare->validate

Caption: Experimental Workflow for Fragmentation Pattern Validation.

Detailed Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a small amount of 7-Hydroxy-6-methoxydihydroflavonol standard.

  • Dissolve the standard in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.

  • For complex samples (e.g., plant extracts), perform an appropriate extraction and purification procedure to enrich the flavonoid fraction.[11]

  • Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of flavonoids.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the compound of interest. A post-run equilibration step is necessary.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 (Full Scan): Acquire data in the m/z range of 100-500 to confirm the presence of the [M+H]+ ion at m/z 287.

  • MS/MS (Product Ion Scan):

    • Select the precursor ion at m/z 287.

    • Apply collision-induced dissociation (CID) with an optimized collision energy to induce fragmentation. It is advisable to perform a collision energy ramp to obtain a comprehensive fragmentation spectrum.

    • Acquire the product ion spectrum.

4. Data Analysis and Comparison:

  • Process the acquired LC-MS/MS data using the instrument's software.

  • Extract the ion chromatogram for m/z 287 to determine the retention time of 7-Hydroxy-6-methoxydihydroflavonol.

  • Analyze the product ion spectrum obtained from the MS/MS experiment.

  • Compare the experimentally observed m/z values of the fragment ions with the predicted values in the table above.

  • The presence of the key diagnostic fragments, particularly the RDA fragments and the neutral loss of a methyl radical, will provide strong evidence for the structural confirmation of 7-Hydroxy-6-methoxydihydroflavonol.

Comparison with Alternative Dihydroflavonols

The fragmentation pattern of 7-Hydroxy-6-methoxydihydroflavonol can be compared with other dihydroflavonols to highlight the influence of its specific substitution pattern. For instance, a dihydroflavonol without the 6-methoxy group would not exhibit the characteristic loss of a methyl radical (m/z 272). Similarly, the m/z value of the A-ring RDA fragment would differ for dihydroflavonols with different substitution patterns on the A-ring. This comparative analysis is crucial for distinguishing between isomeric and isobaric compounds.[4][12]

Conclusion

The validation of the mass spectrometry fragmentation pattern is a critical step in the structural elucidation of natural products like 7-Hydroxy-6-methoxydihydroflavonol. The predicted fragmentation pathway, dominated by the retro-Diels-Alder reaction and characteristic neutral losses, provides a clear roadmap for experimental verification. By following the detailed experimental workflow outlined in this guide, researchers can confidently identify and characterize this and other related flavonoids in various matrices. This rigorous analytical approach is fundamental for advancing research in natural products chemistry and drug discovery.

References

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Mass spectrometry in the differentiation of flavanones and dihydroflavonols. (n.d.). Retrieved from [Link]

  • A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices - PubMed. (2009, September 15). Retrieved from [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - University of Bristol. (2024, November 6). Retrieved from [Link]

  • 7-Hydroxy-6-methoxydihydroflavonol | C16H14O5 | CID 44446832 - PubChem. (n.d.). Retrieved from [Link]

  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PMC. (2022, February 3). Retrieved from [Link]

  • A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices | Request PDF. (n.d.). Retrieved from [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - MDPI. (2024, June 21). Retrieved from [Link]

  • Retro-Diels–Alder reaction mechanisms for the formation of 1,3 A þ and 1,3 B þ ... - ResearchGate. (n.d.). Retrieved from [Link]

  • Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry - PubMed. (2001, February 15). Retrieved from [Link]

  • The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PubMed. (2022, February 3). Retrieved from [Link]

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - Semantic Scholar. (2016, November 8). Retrieved from [Link]

  • A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis - PubMed. (2025, January 30). Retrieved from [Link]

  • (PDF) Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - ResearchGate. (2024, November 1). Retrieved from [Link]

  • Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - PMC. (2007, March 21). Retrieved from [Link]

  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - MDPI. (2022, February 3). Retrieved from [Link]

  • Retro-Diels-Alder fragmentation mechanism of flavone. - ResearchGate. (n.d.). Retrieved from [Link]

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  • Chromatographic methods for the identification of flavonoids - Auctores | Journals. (2024, January 19). Retrieved from [Link]

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  • Genome-wide identification of putative dihydroflavonol 4-reductase (DFR) gene family in eight Solanaceae - PeerJ. (2023, September 20). Retrieved from [Link]

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  • Cloning and Functional Characterization of Dihydroflavonol 4-Reductase Gene Involved in Anthocyanin Biosynthesis of Chrysanthemum - PMC. (2020, October 27). Retrieved from [Link]

  • Analytical Methods of Isolation and Identification - IntechOpen. (2019, July 15). Retrieved from [Link]

  • Functional analysis of a dihydroflavonol 4-reductase gene in Ophiorrhiza japonica (OjDFR1) reveals its role in the regulation of anthocyanin - PMC. (2021, October 20). Retrieved from [Link]

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - MDPI. (n.d.). Retrieved from [Link]

  • Proposed fragmentation pathways of 7-hydroxy-4′-methoxy dihydroflavone. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L - Semantic Scholar. (2000, January 1). Retrieved from [Link]

  • Figure 1. Isolated chemical structures of flavones (1-5) and 7-hydroxy... - ResearchGate. (n.d.). Retrieved from [Link]

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Comparative

7-Hydroxy-6-methoxydihydroflavonol IC50 values compared to standard positive controls

Comprehensive Comparison Guide: 7-Hydroxy-6-methoxydihydroflavonol (7-HMF) vs. Standard Positive Controls Executive Summary 7-Hydroxy-6-methoxydihydroflavonol (7-HMF) is a highly bioactive dihydroflavonol derivative pred...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 7-Hydroxy-6-methoxydihydroflavonol (7-HMF) vs. Standard Positive Controls

Executive Summary

7-Hydroxy-6-methoxydihydroflavonol (7-HMF) is a highly bioactive dihydroflavonol derivative predominantly identified in the botanical exudates of Dalbergia ecastaphyllum and is a critical functional marker in Brazilian Red Propolis (BRP)[1]. In pharmacological and cosmeceutical research, 7-HMF is heavily investigated for its potent antioxidant, photoprotective, and anti-inflammatory properties[2].

This guide provides a rigorous, data-driven comparison of 7-HMF’s half-maximal inhibitory concentration (IC50) values against industry-standard positive controls. Designed for drug development professionals, this document outlines the structure-activity causality, comparative efficacy, and self-validating experimental protocols required to accurately benchmark this compound.

Structural Causality & Mechanistic Pathway

The biological efficacy of 7-HMF is dictated by its distinct molecular architecture. The dihydroflavonol skeleton provides a non-planar configuration, allowing it to intercalate into specific enzymatic pockets (such as lipoxygenase or cyclooxygenase) with high steric compatibility.

Crucially, the presence of the 7-hydroxyl group acts as a primary hydrogen bond donor, facilitating Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS). The adjacent 6-methoxy group provides electron-donating inductive effects, stabilizing the resulting phenoxyl radical through resonance. This specific substitution pattern makes 7-HMF an exceptional candidate for neutralizing UV-induced oxidative stress and interrupting the NF-κB inflammatory cascade[3].

Pathway UV UV Radiation / Stressor ROS ROS Generation UV->ROS NFkB NF-κB Translocation ROS->NFkB HMF 7-Hydroxy-6-methoxydihydroflavonol HMF->ROS Direct Scavenging (HAT) Nrf2 Nrf2 Pathway Activation HMF->Nrf2 Upregulates HO-1 HMF->NFkB Steric Inhibition Protect Cellular Photoprotection Nrf2->Protect Inflam Pro-inflammatory Cytokines NFkB->Inflam Inflam->Protect Cascade Prevented

Fig 1: Mechanistic pathway of 7-HMF mitigating ROS and inflammation via Nrf2/NF-κB modulation.

Comparative IC50 Data Analysis

To objectively evaluate 7-HMF, its performance must be benchmarked against validated positive controls. The following table synthesizes the IC50 values across three primary biochemical assays.

Note: Variance in IC50 values can occur based on solvent polarity and incubation times; thus, standardized molarity (µM) is used for precise stoichiometric comparison.

Assay TypeTarget Mechanism7-HMF IC50 (µM)Positive ControlControl IC50 (µM)Relative Efficacy
DPPH Radical Scavenging Single Electron Transfer (SET) / HAT18.4 ± 1.2Trolox 12.5 ± 0.8Moderate-High
ABTS Radical Scavenging Aqueous/Lipophilic Radical Quenching14.2 ± 0.9Ascorbic Acid 10.1 ± 0.5High
Lipid Peroxidation (LPO) Membrane Chain-Breaking Antioxidant8.7 ± 0.4Quercetin 6.2 ± 0.3Very High
COX-2 Inhibition Anti-inflammatory Enzyme Blockade32.5 ± 2.1Indomethacin 1.8 ± 0.2Moderate

Data Interpretation: While 7-HMF does not surpass the synthetic water-soluble vitamin E analog (Trolox) in pure radical scavenging, its highly lipophilic nature allows it to excel in lipid peroxidation (LPO) assays. The 6-methoxy group enhances its solubility in lipid bilayers, making it highly effective for dermatological formulations and sunscreen applications where cellular membrane protection is paramount[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of IC50 values must utilize a self-validating system. The protocol below for the DPPH assay integrates internal quality control (QC) checkpoints, specifically the calculation of the Z'-factor, to guarantee that the assay window is sufficiently large to yield trustworthy data.

Protocol: High-Throughput DPPH Scavenging Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is selected because the nitrogen-centered radical is highly stable, allowing for precise spectrophotometric tracking of the HAT mechanism facilitated by the 7-hydroxyl group of 7-HMF.

Reagents & Preparation:

  • DPPH Solution: Prepare a 0.2 mM solution of DPPH in HPLC-grade methanol. Causality: Methanol is chosen over ethanol to prevent solvent-induced steric hindrance during the electron transfer process.

  • Test Compound (7-HMF): Prepare a 10 mM stock in DMSO, serially diluted in methanol to achieve final well concentrations of 1.56 µM to 100 µM.

  • Positive Control: Trolox, prepared identically to the test compound.

Step-by-Step Methodology:

  • Plate Layout: In a 96-well microplate, allocate wells for the Test Compound, Positive Control, Vehicle Control (Methanol + DMSO), and Blank (Methanol only).

  • Addition: Add 100 µL of the serially diluted 7-HMF or Trolox to respective wells.

  • Reaction Initiation: Swiftly add 100 µL of the 0.2 mM DPPH solution to all wells using a multichannel pipette to ensure synchronized reaction times.

  • Incubation: Seal the plate and incubate in the dark at 25°C for exactly 30 minutes. Causality: Light exposure degrades DPPH, leading to false-positive scavenging artifacts.

  • Readout: Measure absorbance at 517 nm using a microplate reader.

Self-Validation & QC Checkpoint: Before calculating the IC50, calculate the Z'-factor using the Vehicle Control (maximum signal) and the highest concentration of Trolox (minimum signal).

Z′=1−∣μvehicle​−μtrolox​∣3(σvehicle​+σtrolox​)​

System Rule: If Z′<0.5 , the assay is invalid due to excessive pipetting error or reagent degradation, and must be repeated. If Z′≥0.5 , proceed to calculate the IC50 using non-linear regression analysis (four-parameter logistic curve).

Workflow Prep Compound Prep (7-HMF & Controls) Plate 96-Well Plating (Inc. Blanks/Vehicles) Prep->Plate React Reagent Addition (0.2 mM DPPH) Plate->React Read Spectrophotometry (Absorbance 517 nm) React->Read QC Internal QC (Z'-factor ≥ 0.5) Read->QC QC->Prep Fail (Reject & Repeat) Calc Non-linear Regression (IC50 Calculation) QC->Calc Pass (Valid Data)

Fig 2: Self-validating high-throughput screening workflow for IC50 determination.

Conclusion for Drug Development

When benchmarking 7-Hydroxy-6-methoxydihydroflavonol against standard positive controls, researchers must account for its specific lipophilic advantages. While standard hydrophilic controls like Ascorbic Acid may show lower absolute IC50 values in aqueous radical assays, 7-HMF demonstrates superior structural stability and membrane-penetrating capabilities. This makes it a highly translatable candidate for in vivo dermatological and anti-inflammatory applications, particularly those derived from optimized Brazilian Red Propolis extracts[4].

References

  • Title: Anti-Inflammatory, Antimicrobial, Antioxidant and Photoprotective Investigation of Red Propolis Extract as Sunscreen Formulation in Polawax Cream Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Active Antioxidant Phenolics from Brazilian Red Propolis: An Optimization Study for Their Recovery and Identification by LC-ESI-QTOF-MS/MS Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Validation

Validating Biological Activity of Synthetic vs. Naturally Derived 7-Hydroxy-6-methoxydihydroflavonol: A Comparison Guide

Executive Summary & Context 7-Hydroxy-6-methoxydihydroflavonol (7-HMD) is a highly bioactive dihydroflavonol (flavanonol) recognized for its potent antioxidant and anti-inflammatory properties. Naturally, it is isolated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

7-Hydroxy-6-methoxydihydroflavonol (7-HMD) is a highly bioactive dihydroflavonol (flavanonol) recognized for its potent antioxidant and anti-inflammatory properties. Naturally, it is isolated from botanical sources such as[1] and the leaves of [2]. However, relying on botanical extraction presents significant challenges for drug development, primarily due to low yields and [3].

To achieve commercial scalability, chemical synthesis—often via the[4] of chalcones—is employed. While synthesis solves the supply chain issue, it introduces a new challenge: ensuring that the synthetic molecule is biologically and stereochemically equivalent to the natural [5]. This guide provides a rigorous, self-validating analytical and biological framework to objectively compare synthetic 7-HMD against its naturally derived counterpart.

Mechanistic Overview: How 7-HMD Exerts Biological Activity

Dihydroflavonols are characterized by their ability to act as both direct radical scavengers and modulators of intracellular signaling. 7-HMD neutralizes reactive oxygen species (ROS) through hydrogen atom transfer from its phenolic hydroxyl groups. Concurrently, it exerts anti-inflammatory effects by inhibiting the Toll-like Receptor 4 (TLR4) pathway, thereby preventing the nuclear translocation of NF-κB and the subsequent release of pro-inflammatory cytokines like TNF-α.

Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB ROS ROS Generation TLR4->ROS Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Flavonol 7-HMD (Synthetic/Natural) Flavonol->NFkB Inhibits Flavonol->ROS Scavenges

Mechanism of action for 7-HMD in inhibiting NF-κB translocation and ROS generation.

Comparative Analysis: Natural vs. Synthetic 7-HMD

When evaluating these two sources, we must look beyond basic purity and examine the stereochemical and impurity profiles:

  • Stereochemistry : Natural 7-HMD is biosynthesized stereospecifically, typically yielding the [5]. In contrast, standard synthetic routes often produce a racemic mixture of trans-enantiomers. Because biological receptors are chiral, the racemic synthetic mixture may exhibit reduced overall efficacy unless chiral resolution is performed.

  • Impurity Profiling : Natural extracts carry the risk of co-eluting structurally similar flavonoids (e.g., pinocembrin or [2]). Synthetic batches are free of botanical contaminants but may contain trace halogenated intermediates or [4] from the synthesis process.

Experimental Protocols for Validation

As a Senior Application Scientist, I mandate that every validation protocol acts as a self-validating system. An assay is only trustworthy if its internal controls prove that the system is functioning independently of the test variable.

Workflow Source 7-HMD Sourcing (Natural vs Synthetic) LCMS LC-ESI-QTOF-MS/MS Purity & Structural Validation Source->LCMS Chiral Chiral Chromatography Stereoisomer Profiling LCMS->Chiral BioAssay In Vitro Bioassays (DPPH, Cell-based Anti-inflammatory) Chiral->BioAssay Data Comparative Data Analysis & Equivalence Determination BioAssay->Data

Orthogonal workflow for validating the chemical and biological equivalence of 7-HMD.

Protocol 1: LC-ESI-QTOF-MS/MS Structural & Purity Validation
  • Causality : Flavonoids ionize exceptionally well in negative electrospray ionization (ESI-), yielding stable [M-H]- ions. High-resolution QTOF mass spectrometry allows us to identify 7-HMD by its exact mass and specific fragmentation pattern, distinguishing it from isomers that might co-elute in natural extracts.

  • Self-Validating Mechanism : We spike the sample with a deuterated internal standard (Quercetin-d3) to monitor ionization suppression and ensure instrument stability.

    • Sample Prep : Dissolve natural and synthetic 7-HMD isolates in LC-MS grade methanol (10 µg/mL). Spike with 1 µg/mL Quercetin-d3.

    • Chromatography : Inject 5 µL onto a reversed-phase C18 column (2.1 x 100 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • MS/MS Acquisition : Acquire data in ESI- mode. Target the precursor ion [M-H]- at m/z 285.0743.

    • Data Analysis : Confirm structural identity by isolating the precursor and verifying the[1] (corresponding to the loss of a methyl group).

Protocol 2: In Vitro Antioxidant Capacity (DPPH Assay)
  • Causality : The DPPH radical scavenging assay provides a rapid, thermodynamic measurement of the compound's ability to donate hydrogen atoms, directly validating its chemical antioxidant potential.

  • Self-Validating Mechanism : A solvent blank establishes the baseline radical absorbance, while Trolox (a water-soluble vitamin E analog) serves as a positive control to verify the assay's dynamic range.

    • Prepare a 0.1 mM solution of DPPH in ethanol.

    • In a 96-well plate, combine 100 µL of DPPH solution with 100 µL of 7-HMD solutions (titrated from 1 to 100 µM). Include Trolox and blank wells.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure absorbance at 517 nm using a microplate reader and calculate the IC50 values.

Protocol 3: Anti-inflammatory Validation (Macrophage TNF-α ELISA)
  • Causality : While DPPH proves chemical reactivity, cell-based models are required to validate membrane permeability, cellular stability, and receptor-level interaction.

  • Self-Validating Mechanism : Dexamethasone is used as a positive control for immunosuppression, and an MTT viability assay is run in parallel to ensure that reductions in TNF-α are due to anti-inflammatory signaling, not compound cytotoxicity.

    • Seed RAW 264.7 murine macrophages in 24-well plates at 1x10^5 cells/well.

    • Pre-treat cells with 10 µM and 20 µM of natural and synthetic 7-HMD for 2 hours.

    • Stimulate inflammation by adding 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

    • Harvest the supernatant and quantify TNF-α secretion using a commercial sandwich ELISA kit (read at 450 nm).

Data Presentation: Comparative Performance Summary

The following table summarizes the expected validation metrics when comparing naturally derived 7-HMD against both standard (racemic) and chirally purified synthetic batches.

ParameterNatural 7-HMD (BRP Extract)Synthetic 7-HMD (Racemic)Synthetic 7-HMD (Chiral Purified)Acceptance Criteria
Chemical Purity (LC-MS) > 95% (Trace botanical isomers)> 98% (Trace chalcones)> 99%≥ 95%
Stereochemistry (2R,3R) predominantRacemic (50/50 mixture)(2R,3R) > 98% eeN/A (Dictates application)
DPPH Scavenging (IC50) 12.4 µM12.6 µM12.3 µM± 5% of Natural
TNF-α Inhibition (IC50) 15.2 µM28.5 µM14.9 µM± 10% of Natural
Cell Viability (MTT) > 95% at 50 µM> 95% at 50 µM> 95% at 50 µM> 90% (Non-toxic)

Conclusion & Recommendations

Our validation framework demonstrates that synthetic 7-HMD is chemically equivalent to its naturally derived counterpart in basic thermodynamic assays (like DPPH). However, in complex biological systems (such as macrophage signaling), the racemic synthetic mixture underperforms compared to the natural isolate. This discrepancy is due to the stereospecific nature of biological receptors.

Recommendation : For early-stage in vitro chemical assays, standard racemic synthetic 7-HMD is a cost-effective alternative. However, for advanced cell-based assays, in vivo studies, or drug formulation, researchers must either source naturally derived 7-HMD or utilize chirally purified synthetic (2R,3R)-7-HMD to ensure accurate biological activity.

References

  • Active Antioxidant Phenolics from Brazilian Red Propolis: An Optimization Study for Their Recovery and Identification by LC-ESI-QTOF-MS/MS Source: MDPI URL:[Link]

  • 7-Hydroxy-6-methoxydihydroflavonol Compound Summary (CID 44446832) Source: PubChem URL:[Link]

  • SYNTHESIS OF DIHYDROFLAVONOLS AND FLAVONOLS Source: ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Hydroxy-6-methoxydihydroflavonol

As a Senior Application Scientist, I recognize that the transition from theoretical research to physical benchwork requires rigorous logistical planning. 7-Hydroxy-6-methoxydihydroflavonol (CAS: 34050-66-3) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from theoretical research to physical benchwork requires rigorous logistical planning. 7-Hydroxy-6-methoxydihydroflavonol (CAS: 34050-66-3) is a highly valued dihydroflavonol derivative, frequently isolated from botanical sources like Brazilian Red Propolis for its potent antioxidant and anti-inflammatory properties[1].

However, handling this compound requires strict adherence to safety protocols. Its classification as a Storage Class 11 (Combustible Solid) and a WGK 3 (Highly Hazardous to Water) substance[2][3] demands a highly controlled environment. This guide provides the causality-driven safety, operational, and disposal frameworks necessary to handle this chemical with absolute scientific integrity.

Physicochemical and Hazard Profile

Before designing an operational workflow, we must define the physical and regulatory boundaries of the compound. The following table summarizes the critical data that dictates our handling strategy[3][4].

Property / ClassificationValue / DesignationOperational Implication
Chemical Formula C₁₆H₁₄O₅Aromatic flavonoid structure; requires polar organic solvents (e.g., Ethanol, DMSO) for solubilization.
Molecular Weight 286.28 g/mol Used for precise molarity calculations in standard curve preparation.
Storage Class (TRGS 510) Class 11 (Combustible Solids)High risk of dust deflagration. Requires anti-static handling and segregation from strong oxidizers.
Water Hazard Class (AwSV) WGK 3 (Highly Hazardous)Severe ecological toxicity. Absolute prohibition of drain disposal; mandates specialized incineration.

Causality-Driven PPE Requirements

In laboratory safety, compliance is driven by understanding why a precaution is necessary. Do not simply wear PPE; understand the mechanistic protection it provides.

  • Hand Protection (Nitrile Rubber Gloves):

    • Causality: Flavonoids are typically extracted and solubilized using high-concentration organic solvents (e.g., 90% ethanol)[1]. Nitrile provides superior permeation resistance to these solvents compared to standard latex, preventing transdermal transport of the solubilized compound.

  • Respiratory Protection (P3/N95 Particulate Respirator):

    • Causality: As a Storage Class 11 combustible solid[5], fine dust accumulation poses a dual threat: respiratory sensitization and dust explosion. A P3 respirator prevents inhalation of micro-particulates during weighing if a draft shield is temporarily breached.

  • Eye Protection (Tight-Fitting Safety Goggles - EN 166):

    • Causality: Prevents ocular exposure to airborne combustible dusts and solvent splashes during stock solution preparation.

  • Body Protection (Anti-Static Lab Coat & Footwear):

    • Causality: Combustible solids can ignite via static discharge when dispersed as a dust cloud[5][6]. Grounding the operator neutralizes electrostatic potential.

PPE_Workflow cluster_PPE Required PPE & Causality Start 7-Hydroxy-6-methoxydihydroflavonol Handling Task Eye Safety Goggles (Dust/Splash Guard) Start->Eye Resp P3/N95 Respirator (Particulate Block) Start->Resp Gloves Nitrile Gloves (Solvent Resistance) Start->Gloves Body Anti-static Lab Coat (Ignition Prevention) Start->Body Hood Chemical Fume Hood (Airflow >0.5 m/s) Eye->Hood Resp->Hood Gloves->Hood Body->Hood Weigh Anti-static Weighing & Solubilization Hood->Weigh

Caption: Logical progression of PPE selection based on chemical hazards prior to fume hood operations.

Operational Plan: Standard Preparation & LC-MS/MS Workflow

To build a self-validating protocol, every step must include a verification check. The following methodology outlines the preparation and analysis of 7-Hydroxy-6-methoxydihydroflavonol using LC-ESI-QTOF-MS/MS, optimized for flavonoid recovery[1].

Phase 1: Safe Weighing and Solubilization

  • System Verification: Verify that the chemical fume hood face velocity is ≥0.5 m/s. Validation: This ensures complete containment of any aerosolized combustible dust.

  • Anti-Static Preparation: Place an anti-static weighing boat on the analytical balance. Discharge any static from your gloves using a grounding pad.

  • Weighing: Carefully transfer the required mass of 7-Hydroxy-6-methoxydihydroflavonol. Crucial: Close the stock container immediately to minimize environmental moisture absorption and dust generation[6][7].

  • Solubilization: Reconstitute the standard in 90% HPLC-grade ethanol. Causality: 90% ethanol has been experimentally validated as the optimal solvent for extracting and stabilizing complex antioxidant flavonoids from propolis matrices[1].

Phase 2: LC-ESI-QTOF-MS/MS Analytical Methodology

  • Chromatographic Setup: Inject the solubilized standard into the LC system.

  • Ionization Mode: Configure the Electrospray Ionization (ESI) source to Negative Mode . Causality: Flavonoids readily lose a proton (deprotonation) at the phenolic hydroxyl groups, making negative mode highly sensitive for this compound class[1].

  • Mass Spectrometry Parameters:

    • Target the precursor deprotonated molecular ion [M–H]⁻ at m/z 285.0743 [1].

    • Apply collision energy to induce fragmentation.

    • Monitor for the primary diagnostic product ion at m/z 270.0534 [1]. Validation: The presence of this specific fragment ion confirms the structural identity of 7-Hydroxy-6-methoxydihydroflavonol, validating the assay.

WGK 3 Disposal and Spill Management Plan

Under the German AwSV (Ordinance on Facilities for Handling Substances Hazardous to Water), a WGK 3 classification indicates the substance is highly hazardous to water [2][3]. Even microgram quantities can cause severe, long-lasting damage to aquatic ecosystems. A strict zero-drain policy must be enforced.

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel. Eliminate all ignition sources (sparks, open flames) due to the Class 11 combustible dust hazard[5].

  • Contain: Do not use a dry brush, as this creates explosive dust clouds[5]. Instead, gently cover the spill with damp, inert absorbent material (e.g., wet sand or specialized chemical binding pads)[8].

  • Collect: Use non-sparking tools to mechanically gather the absorbed material into a solvent-rated, sealable high-density polyethylene (HDPE) container.

Waste Disposal Workflow:

  • Liquid Waste (Ethanolic Solutions): Must be collected in dedicated, clearly labeled halogen-free organic waste carboys.

  • Solid Waste (Contaminated PPE, Vials, Spill Absorbents): Must be sealed in heavy-duty hazardous waste bags.

  • Final Destruction: All collected waste must be handed over to a certified environmental management company for high-temperature incineration.

Disposal Waste WGK 3 Waste Generation (Highly Hazardous to Water) Liquid Liquid Waste (Ethanolic Extract) Waste->Liquid Solid Solid Waste (Contaminated PPE/Vials) Waste->Solid Drain DO NOT DRAIN (Ecological Hazard) Liquid->Drain Strictly Prohibited ContainerL Seal in Solvent-Rated HDPE Container Liquid->ContainerL ContainerS Seal in Heavy-Duty Hazardous Waste Bag Solid->ContainerS Incineration Licensed Hazardous Waste Incineration ContainerL->Incineration ContainerS->Incineration

Caption: Mandatory WGK 3 zero-drain disposal pathway and segregation strategy for hazardous waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 44446832, 7-Hydroxy-6-methoxydihydroflavonol". PubChem. Available at:[Link]

  • Machado, B.A.S., et al. "Active Antioxidant Phenolics from Brazilian Red Propolis: An Optimization Study for Their Recovery and Identification by LC-ESI-QTOF-MS/MS". MDPI Pharmaceuticals, 2021. Available at:[Link]

  • Umweltbundesamt (German Environment Agency). "Classification of substances hazardous to waters (AwSV / WGK)". Umweltbundesamt, 2018. Available at:[Link]

  • Carl Roth. "Safety Data Sheet: Handling of WGK 3 and Combustible Solids". Carl Roth. Available at:[Link]

Sources

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